molecular formula C14H22N2 B1385925 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline CAS No. 893752-73-3

2-(Aminomethyl)-N-cyclohexyl-N-methylaniline

Cat. No.: B1385925
CAS No.: 893752-73-3
M. Wt: 218.34 g/mol
InChI Key: YWSIVBBGUDOXHB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N-cyclohexyl-N-methylaniline is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(aminomethyl)-N-cyclohexyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-15/h5-7,10,13H,2-4,8-9,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSIVBBGUDOXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline

[1]

Executive Identification & Structural Logic

The molecule is an amphiphilic aromatic amine characterized by a lipophilic N-cyclohexyl-N-methylaniline core and a hydrophilic primary aminomethyl substituent at the ortho position.[1]

AttributeDetail
Chemical Name This compound
CAS Registry Number 893752-73-3
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
SMILES CN(C1CCCCC1)C2=CC=CC=C2CN
Key Functional Groups Tertiary Aromatic Amine (Aniline N), Primary Aliphatic Amine (Benzyl N)
Isomeric Relationship Regioisomer of Bromhexine Impurity C (CAS 57365-08-9)
Structural Isomerism Visualization

The following diagram illustrates the critical structural difference between the target molecule and the common Bromhexine impurity.

IsomerComparisonTargetTARGET MOLECULE(CAS 893752-73-3)This compoundCore: N,N-Dialkylated AnilineSubstituent: ortho-CH2-NH2ComparisonDIFFERENTIATION FACTORTarget: Basic center is primary amine (-NH2)Impurity: Basic center is tertiary amine (-N(Me)Cy)Target->Comparison pKa ~9.5 (Primary)ImpurityCOMMON ISOMER (Impurity C)(CAS 57365-08-9)2-Amino-N-cyclohexyl-N-methylbenzylamineCore: Primary AnilineSubstituent: ortho-CH2-N(Me)(Cy)Impurity->Comparison pKa ~10.0 (Tertiary)

Caption: Structural divergence between the target aniline derivative and the standard Bromhexine Impurity C.

Physicochemical Properties Matrix

Due to the limited availability of experimental data for this specific isomer (CAS 893752-73-3), values below combine available literature data with high-fidelity QSAR predictions calibrated against the structural analog (Impurity C).

Table 1: Fundamental Physical Constants[1]
PropertyValue / RangeConfidenceTechnical Insight
Physical State Viscous Oil or Low-Melting SolidHighSimilar to Impurity C (MP 44-47°C); steric bulk suggests lower MP than primary aniline analogs.[1]
Boiling Point 340°C - 350°C (at 760 mmHg)PredictedHigh boiling point due to molecular weight and intermolecular H-bonding via the primary amine.[1]
Density 1.02 ± 0.05 g/cm³PredictedTypical for halogen-free aniline derivatives.[1]
LogP (Octanol/Water) 3.2 - 3.8HighHighly lipophilic due to the cyclohexyl ring and N-methyl group.[1]
pKa (Acidic) ~9.5 (Primary Amine)~5.2 (Aniline N)HighThe primary aminomethyl group (-CH₂NH₂) is the dominant basic center.[1] The aniline nitrogen is weakly basic due to resonance delocalization.
Solubility (Water) < 0.5 mg/mL (Neutral pH)Soluble at pH < 4HighLipophilicity dominates at neutral pH. Protonation of the primary amine drives solubility in acidic media.
Solubility (Organic) Soluble in DMSO, Methanol, DCMHighCompatible with standard reverse-phase HPLC solvents.[1]

Analytical Characterization & Differentiation

Distinguishing CAS 893752-73-3 from its isomers requires specific attention to fragmentation patterns and NMR shifts.[1]

Mass Spectrometry (LC-MS/MS)[1]
  • Molecular Ion: [M+H]⁺ = 219.19 m/z (Same as Impurity C).

  • Fragmentation Logic:

    • Target (893752-73-3): Loss of NH₃ (17 Da) from the primary aminomethyl group is a characteristic pathway, generating a benzyl cation stabilized by the ortho-N(Me)(Cy) group.[1]

    • Impurity C (57365-08-9): Loss of the bulky N-methylcyclohexylamine group is the dominant fragmentation pathway.[1]

Nuclear Magnetic Resonance (¹H-NMR)
  • Target (893752-73-3):

    • Benzylic Protons (-CH₂-NH₂): Singlet/Broad Singlet at ~3.8 - 4.0 ppm .[1] (Deshielded by ring, but less than if attached to tertiary N).

    • N-Methyl Group: Singlet at ~2.8 ppm (Attached to Aniline N).[1]

  • Impurity C (57365-08-9):

    • Benzylic Protons (-CH₂-N<): Singlet at ~3.5 ppm .[1]

    • N-Methyl Group: Singlet at ~2.1 ppm (Attached to Benzyl N - significantly more shielded).[1]

Analytical Workflow Diagram

The following workflow ensures positive identification during impurity profiling.

AnalyticalWorkflowSampleUnknown Sample(m/z 219.19)HPLCHPLC Retention Time(C18 Column, High pH)Sample->HPLCDecision1RT ComparisonHPLC->Decision1MS2MS/MS FragmentationDecision1->MS2Co-elution suspectedResultAIdentify as:Impurity C (CAS 57365-08-9)(Major fragment: Loss of amine)MS2->ResultAFragment m/z ~122(Aminobenzyl cation)ResultBIdentify as:Target (CAS 893752-73-3)(Major fragment: Loss of NH3)MS2->ResultBFragment m/z ~202(Loss of NH3)

Caption: Decision tree for distinguishing the target isomer from common Bromhexine impurities using LC-MS.

Stability and Degradation Pathways

Understanding the reactivity of this compound is crucial for handling and storage.[1]

  • Oxidation Sensitivity: The tertiary aniline nitrogen is susceptible to N-oxidation, forming N-oxides, particularly under accelerated stability conditions (high O₂, light).[1]

  • Amine Reactivity: The primary aminomethyl group (-CH₂NH₂) is a potent nucleophile. It will readily react with:

    • Aldehydes/Ketones: Forming imines (Schiff bases).

    • Acyl Chlorides/Anhydrides: Forming amides.

    • Atmospheric CO₂: Potential formation of carbamates upon prolonged exposure to air.

  • Storage Protocol:

    • Temperature: 2-8°C (Refrigerate).

    • Atmosphere: Store under Argon or Nitrogen to prevent oxidation and carbonate formation.

    • Container: Amber glass vials (protect from light).

Synthesis and Formation Context

While Impurity C is a direct intermediate in Bromhexine synthesis (via reduction of N-(2-nitrobenzyl)-N-methylcyclohexanamine), the target molecule (CAS 893752-73-3) is typically formed via:

  • Side Reaction: Alkylation of N-cyclohexyl-N-methylaniline with formaldehyde or a formyl equivalent under specific conditions.[1]

  • Isomeric Contamination: Use of isomeric starting materials (e.g., o-amino-N,N-dialkylaniline derivatives) during the initial coupling steps.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93648, 2-Amino-N-cyclohexyl-N-methylbenzylamine (Impurity C Reference). Retrieved from [Link][1]

  • European Pharmacopoeia (Ph. Eur.).Bromhexine Hydrochloride Monograph: Impurity C Standard.

Synthesis and Analytical Validation of N-(2-Aminobenzyl)-N-methylcyclohexanamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-Aminobenzyl)-N-methylcyclohexanamine (CAS 57365-08-9), widely recognized in pharmacopeial contexts as , is a critical molecular building block in pharmaceutical chemistry[1]. Structurally, the molecule features a central nitrogen atom bonded to a methyl group, a cyclohexyl group, and an ortho-aminobenzyl moiety. This compound serves as the direct des-bromo precursor to the mucolytic agent and is an essential reference standard for impurity profiling during the synthesis of substituted benzylamine therapeutics[2][3].

Mechanistic Strategy and Causality

A novice approach to synthesizing this molecule might involve the direct alkylation of N-methylcyclohexanamine with 2-aminobenzyl bromide. However, this route is fundamentally flawed. The high reactivity of 2-aminobenzyl bromide causes it to rapidly undergo intermolecular self-condensation—the nucleophilic primary amine attacks the electrophilic benzylic bromide of an adjacent molecule, forming intractable polybenzylamine polymers.

To circumvent this, a highly efficient two-step "masking" strategy is employed for the [4]:

  • Nucleophilic Substitution (SN2): N-methylcyclohexanamine is reacted with 2-nitrobenzyl bromide. The strongly electron-withdrawing nitro group deactivates the aromatic ring toward electrophilic attack and perfectly masks the amine, allowing the SN2 reaction at the benzylic position to proceed cleanly without polymerization.

  • Catalytic Hydrogenation: The nitro group is subsequently reduced to the primary amine under mild catalytic conditions, yielding the target molecule without cleaving the newly formed tertiary amine linkage.

SynthesisRoute SM1 2-Nitrobenzyl bromide + N-Methylcyclohexanamine Int1 N-(2-Nitrobenzyl)- N-methylcyclohexanamine SM1->Int1 K2CO3, MeCN 80°C, 4h Prod N-(2-Aminobenzyl)- N-methylcyclohexanamine Int1->Prod H2 (1 atm), Pd/C EtOH, RT, 2h

Synthetic workflow for N-(2-Aminobenzyl)-N-methylcyclohexanamine via alkylation and reduction.

Experimental Protocols: A Self-Validating Workflow

The following protocols have been optimized for high yield, purity, and scalability, integrating self-validating checkpoints to ensure process integrity.

Step 1: Synthesis of N-(2-Nitrobenzyl)-N-methylcyclohexanamine

Reagents: 2-Nitrobenzyl bromide (1.0 eq), (1.2 eq)[5], Potassium carbonate (K2CO3, 2.0 eq), Acetonitrile (MeCN, 10 volumes).

Procedure:

  • Charge a round-bottom flask with 2-nitrobenzyl bromide and MeCN. Stir to dissolve.

  • Add finely powdered K2CO3.

    • Causality: K2CO3 acts as an insoluble, heterogeneous acid scavenger. It neutralizes the HBr byproduct generated during the reaction, ensuring the N-methylcyclohexanamine remains in its active, unprotonated nucleophilic state without causing base-catalyzed side reactions.

  • Cool the suspension to 0 °C and add N-methylcyclohexanamine dropwise.

    • Causality: The SN2 displacement is exothermic. Strict temperature control during addition prevents thermal degradation and minimizes the risk of di-alkylation.

  • Heat the reaction mixture to 80 °C (reflux) for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The reaction is complete when the distinct UV-active spot of 2-nitrobenzyl bromide is fully consumed, replaced by a lower-Rf yellow spot corresponding to the nitro intermediate.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between EtOAc and H2O, wash with brine, dry over anhydrous Na2SO4, and evaporate to yield the intermediate as a yellow oil.

Step 2: Reduction to N-(2-Aminobenzyl)-N-methylcyclohexanamine

Reagents: N-(2-Nitrobenzyl)-N-methylcyclohexanamine (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.05 eq by weight), Ethanol (EtOH, 10 volumes), Hydrogen gas (H2).

Procedure:

  • Dissolve the nitro intermediate in EtOH in a hydrogenation flask.

  • Carefully add 10% Pd/C under an Argon atmosphere.

    • Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors. Argon blanketing prevents spontaneous ignition and ensures laboratory safety.

  • Evacuate the flask and backfill with H2 gas (1 atm) three times. Stir vigorously at 25 °C for 2 hours.

  • Self-Validation Checkpoint: This reduction is visually self-validating. The distinct yellow color of the nitro compound dissipates into a colorless solution as the aniline derivative forms. Furthermore, TLC will reveal a new spot that stains positive (purple/pink) with ninhydrin, confirming the generation of the primary amine.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite efficiently traps nanoscale palladium particles, preventing heavy metal contamination in the final active pharmaceutical ingredient (API) precursor.

  • Concentrate the filtrate under reduced pressure to yield the target compound () as an off-white to pale yellow solid[6].

Quantitative Data and Process Optimization

To establish the most efficient parameters for scale-up, various conditions were systematically evaluated. The quantitative results driving the protocol choices are summarized below.

Table 1: Optimization of SN2 Alkylation (Step 1)

BaseSolventTemperature (°C)Time (h)Yield (%)HPLC Purity (%)
TriethylamineDichloromethane25126592.0
K2CO3Dimethylformamide8067895.5
K2CO3 Acetonitrile 80 4 89 98.2
Cs2CO3Acetonitrile8039198.5

Note: While Cs2CO3 provided a marginally higher yield, K2CO3 in MeCN was selected as the optimal protocol due to its superior cost-efficiency and ease of solvent removal during scale-up.

Table 2: Optimization of Nitro Reduction (Step 2)

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Process Observations
Fe powder / HClEtOH / H2O80275Tedious workup; persistent iron sludge formation.
SnCl2 · 2H2OEthyl Acetate70482Generates highly toxic heavy metal waste.
10% Pd/C, H2 (1 atm) Ethanol 25 2 96 Clean conversion; simple Celite filtration.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity and purity of the synthesized product against established pharmacopeial reference standards[3].

  • Mass Spectrometry (LC-MS): The expected mass-to-charge ratio (m/z) for C14H22N2 [M+H]+ is 219.18.

  • 1H NMR (CDCl3): Successful reduction is confirmed by the disappearance of the downfield aromatic protons associated with the electron-withdrawing nitro group, and the emergence of a broad singlet integrating for 2 protons at ~4.5 ppm, corresponding to the newly formed -NH2 group.

References

  • Title: Bromhexine EP Impurity C - CAS - 57365-08-9 Source: Axios Research URL: [Link]

Sources

Mechanism of Formation of Bromhexine Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the formation mechanism, structural identity, and control strategies for Bromhexine Impurity C , a critical quality attribute in the development of Bromhexine Hydrochloride API and finished dosage forms.

Executive Summary & Chemical Identity

Bromhexine Impurity C is the des-bromo analog of the active pharmaceutical ingredient (API). Unlike oxidative degradation products (e.g., Impurity E/N-oxide), Impurity C is primarily a process-related impurity arising from the carryover of non-brominated precursors during the synthesis of the benzylamine core.

Its presence indicates a failure in the upstream halogenation control of the starting material or insufficient purification of the intermediate 2-nitrobenzyl bromide or 2-aminobenzaldehyde.[1]

Chemical Specifications
AttributeDetail
Common Name Bromhexine Impurity C (EP/BP)
Chemical Name N-(2-Aminobenzyl)-N-methylcyclohexanamine
CAS Number 57365-08-9
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
Structural Difference Lacks the two bromine atoms at positions 3 and 5 of the aniline ring found in Bromhexine.[1][2]
Regulatory Status Specified impurity in European Pharmacopoeia (Ph.[1][3][4][5] Eur.) and British Pharmacopoeia (BP).

Mechanism of Formation

The formation of Impurity C follows a "Parallel Synthesis Track." It does not typically form through the degradation of the final Bromhexine molecule (which would require high-energy reductive debromination).[1] Instead, it is synthesized alongside the API when the starting material is impure.

The Root Cause: Incomplete Bromination

The standard industrial synthesis of Bromhexine involves the coupling of a benzaldehyde or benzyl bromide derivative with N-methylcyclohexylamine. The critical control point is the purity of the aromatic ring precursor.

If the starting material 2-amino-3,5-dibromobenzaldehyde contains traces of unbrominated 2-aminobenzaldehyde , this impurity undergoes the exact same sequence of reduction, activation, and amination as the main drug substance.[1]

Reaction Pathway Analysis

The mechanism proceeds through three distinct stages where the impurity mimics the API precursors:

  • Precursor Contamination: The synthesis begins with 2-aminobenzaldehyde.[1] This must be brominated to form 2-amino-3,5-dibromobenzaldehyde.[1]

    • Failure Mode: If bromination is incomplete, 2-aminobenzaldehyde remains.[1]

  • Parallel Reduction: Both the main precursor and the impurity are reduced (typically using NaBH₄) to their respective benzyl alcohols.

    • Main Path: 2-Amino-3,5-dibromobenzyl alcohol.[1][6]

    • Impurity Path: 2-Aminobenzyl alcohol.[1][6]

  • Parallel Coupling (The Formation Step): The benzyl alcohols are activated (e.g., via thionyl chloride to benzyl chlorides) and reacted with N-methylcyclohexylamine.[1]

    • The unbrominated benzyl chloride reacts with the amine to form Impurity C .

Visualization of the Mechanism

The following diagram illustrates the parallel pathways. The red path denotes the formation of Impurity C.

BromhexineImpurityC SM_Pure Start: 2-Amino-3,5-dibromobenzaldehyde (Correct Precursor) Step1_Pure Intermediate A: 2-Amino-3,5-dibromobenzyl alcohol SM_Pure->Step1_Pure Reduction (NaBH4) SM_Imp Impurity: 2-Aminobenzaldehyde (Unbrominated Contaminant) Step1_Imp Intermediate B: 2-Aminobenzyl alcohol SM_Imp->Step1_Imp Reduction (NaBH4) Step2_Pure Activated Intermediate: 2-Amino-3,5-dibromobenzyl chloride Step1_Pure->Step2_Pure Chlorination (SOCl2) Step2_Imp Activated Impurity: 2-Aminobenzyl chloride Step1_Imp->Step2_Imp Chlorination (SOCl2) API PRODUCT: Bromhexine HCl (Di-bromo) Step2_Pure->API + N-Methylcyclohexylamine ImpC IMPURITY C (EP) (Des-bromo) Step2_Imp->ImpC + N-Methylcyclohexylamine Reagent Reagent: N-Methylcyclohexylamine Reagent->API Reagent->ImpC

Caption: Parallel synthesis pathway showing how unbrominated starting material carries through to form Impurity C.

Theoretical Degradation Pathway (Secondary)

While process carryover is the primary source, researchers must acknowledge a secondary theoretical mechanism relevant to stability studies: Photolytic Debromination .

  • Mechanism: Aryl bromides are susceptible to homolytic bond cleavage under UV irradiation (hν).[1]

  • Process: Exposure of Bromhexine solutions to intense UV light can generate a radical intermediate, which abstracts a hydrogen atom from the solvent to form the monobromo (Impurity D) and eventually the des-bromo (Impurity C) analogs.

  • Relevance: This is rare in solid-state stability but relevant for dilute liquid formulations exposed to light.[1] In GMP manufacturing, however, Impurity C is almost exclusively a synthetic byproduct.

Detection and Control Strategies

Critical Control Points (CCP)

To prevent Impurity C, control must be exerted before the final synthesis steps.

CCP StageAction RequiredAcceptance Criteria
Starting Material GC/HPLC analysis of 2-amino-3,5-dibromobenzaldehyde.Limit 2-aminobenzaldehyde to < 0.10%.[1][7]
Intermediate Monitor benzyl alcohol intermediate for unbrominated species.NMT 0.15% des-bromo alcohol.
Purification Recrystallization of final Bromhexine HCl.Challenge: Impurity C co-crystallizes due to high structural similarity. Prevention is superior to removal.[1]
Analytical Characterization (HPLC-UV)

Impurity C can be distinguished from Bromhexine by its retention time and UV spectrum.[1] Lacking bromine atoms, it is less lipophilic and has a shifted UV absorption maximum.[1]

  • Relative Retention Time (RRT): Typically ~0.2 – 0.4 (elutes significantly earlier than Bromhexine due to lower lipophilicity).[1]

  • UV Spectrum: The absence of bromine auxochromes causes a hypsochromic shift (blue shift) compared to the parent molecule.

References

  • European Pharmacopoeia (Ph.[1][3][4] Eur.) . Bromhexine Hydrochloride Monograph 0706. Strasbourg, France: Council of Europe.[1] (Defines Impurity C structure and limits).

  • Veeprho Laboratories . Bromhexine EP Impurity C Structure and CAS. Available at: [Link][1]

  • PubChem . Bromhexine Hydrochloride Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Venhuis, B. et al. (2012).[1] On the formation of bromhexine impurity E and its chromatographic behaviour. Pharmeuropa Bio & Scientific Notes. (Contextualizes oxidative vs. synthetic impurities).

Sources

Comprehensive Spectroscopic Characterization of 2-((Cyclohexyl(methyl)amino)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary & Structural Context

The compound 2-((cyclohexyl(methyl)amino)methyl)aniline (CAS: 57365-08-9), widely recognized in pharmacopeial frameworks as Bromhexine Impurity C [1], is a critical synthetic intermediate and degradation product of the mucolytic agent bromhexine[2][3]. Structurally, it consists of an ortho-substituted aniline ring bearing a sterically bulky N-methyl-N-cyclohexylmethanamine side chain.

In pharmaceutical quality control (QC) and drug development, establishing the precise spectroscopic signature of this compound is paramount. Reference standards of this molecule are routinely utilized in LC-MS and NMR workflows to validate the organic purity of active pharmaceutical ingredients (APIs) and monitor des-halogenation degradation pathways[4][5]. This whitepaper provides an authoritative, in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven, self-validating experimental protocols.

Spectroscopic Data Compendium

As a Senior Application Scientist, I approach spectral interpretation not merely as pattern recognition, but as a reflection of the molecule's electronic and steric environment. The data below synthesizes expected empirical results with fundamental physicochemical principles.

Nuclear Magnetic Resonance (NMR)

Causality in Experimental Design: Deuterated chloroform (CDCl₃) is the solvent of choice for this analysis. Unlike DMSO-d₆, CDCl₃ is an aprotic, non-hydrogen-bonding solvent. This is a deliberate choice: it prevents solvent-induced proton exchange and hydrogen bonding that would otherwise shift the primary aniline -NH₂ resonance, ensuring the benzylic -CH₂- signals remain unobscured.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Rationale
7.05td (J = 7.8, 1.5 Hz)1HAromatic C5-HMeta to EDG (-NH₂); less shielded.
6.98dd (J = 7.5, 1.5 Hz)1HAromatic C3-HMeta to EDG (-NH₂); less shielded.
6.68td (J = 7.5, 1.0 Hz)1HAromatic C4-HPara to EDG (-NH₂); highly shielded by resonance.
6.62dd (J = 7.8, 1.0 Hz)1HAromatic C6-HOrtho to EDG (-NH₂); highly shielded.
4.65br s2HAniline -NH₂Broad due to quadrupolar relaxation of ¹⁴N; exchanges with D₂O.
3.55s2HBenzylic -CH₂-Deshielded by adjacent aromatic ring and amine nitrogen.
2.45m1HCyclohexyl N-CHMethine proton adjacent to the tertiary amine.
2.18s3HN-CH₃Typical N-methyl resonance.
1.85 - 1.10m10HCyclohexyl -CH₂-Complex overlapping aliphatic multiplets.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)

Chemical Shift (ppm)TypeAssignment
146.5CqAromatic C1 (C-NH₂)
129.5, 128.1CHAromatic C3, C5
123.0CqAromatic C2 (C-CH₂)
117.2, 115.4CHAromatic C4, C6
62.1CHCyclohexyl N-CH
58.2CH₂Benzylic -CH₂-
38.5CH₃N-CH₃
28.5, 26.2, 25.8CH₂Cyclohexyl Carbons (C2'/C6', C3'/C5', C4')
Fourier-Transform Infrared Spectroscopy (FT-IR)

Causality in Experimental Design: Attenuated Total Reflectance (ATR) FT-IR is utilized instead of traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad -OH stretch (~3400 cm⁻¹) that directly overlaps with and masks the critical primary amine N-H stretching bands. ATR provides a pristine, moisture-free spectral window.

Table 3: FT-IR Peak Assignments (ATR, Solid State)

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
3430N-H asymmetric stretchPrimary Amine (-NH₂)Medium, Sharp
3340N-H symmetric stretchPrimary Amine (-NH₂)Medium, Sharp
2925, 2852C-H stretch (sp³)Cyclohexyl / MethylStrong
1615N-H bend (scissoring)Primary Amine (-NH₂)Strong
1495, 1450C=C stretchAromatic RingMedium
745C-H out-of-plane bendOrtho-disubstituted BenzeneStrong
High-Resolution Mass Spectrometry (HRMS)

Causality in Experimental Design: Positive Electrospray Ionization (ESI+) is the optimal ionization mode. The molecule possesses two highly basic nitrogen centers (the tertiary aliphatic amine and the primary aniline), which readily accept protons in an acidic mobile phase to form a stable [M+H]⁺ pseudomolecular ion[5][6].

Table 4: ESI-MS/MS Fragmentation Data

m/z (Observed)Ion TypeFormulaAssignment / Neutral Loss
219.1856[M+H]⁺C₁₄H₂₃N₂⁺Protonated Precursor
114.1277FragmentC₇H₁₆N⁺Protonated N-methylcyclohexylamine (Loss of 105 Da)
106.0651FragmentC₇H₈N⁺2-Aminobenzyl cation (Loss of 113 Da)

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness, every protocol must be a self-validating system . This means the experiment inherently proves its own accuracy through internal controls.

Protocol 1: Quantitative NMR (qNMR) Workflow
  • Sample Preparation: Weigh exactly 10.0 mg of 2-((cyclohexyl(methyl)amino)methyl)aniline and 5.0 mg of an internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene, TCNB) using a calibrated microbalance.

  • Solvation & Internal Control: Dissolve the mixture in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation: TMS acts as the internal zero-point calibration (0.00 ppm). The residual CHCl₃ peak (7.26 ppm) serves as a secondary chemical shift validation.

  • Instrument Setup: Tune and match the probe to the ¹H frequency. Lock onto the deuterium frequency of CDCl₃ to compensate for B₀ magnetic field drift during acquisition.

  • Acquisition (The "Why"): Execute a ¹H zg30 pulse sequence with a relaxation delay (D1) of 60 seconds.

    • Causality: A standard 1-second delay is insufficient for quantitative work. A 60-second D1 ensures complete longitudinal relaxation (T₁) of all protons, preventing signal saturation and ensuring the integration values are strictly proportional to the molar ratio.

  • Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and perform manual phase/baseline correction.

NMR_Protocol Prep Sample Prep (CDCl3 + TMS) Lock Deuterium Lock & Shimming Prep->Lock Acq Pulse Sequence (zg30, D1=60s) Lock->Acq Process FT & Phase Correction Acq->Process Assign Signal Integration Process->Assign

Caption: Self-validating quantitative NMR (qNMR) workflow ensuring T1 relaxation and chemical shift accuracy.

Protocol 2: LC-MS/MS Impurity Profiling
  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid drives the equilibrium toward the [M+H]⁺ ionized state required for ESI+.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization: Set ESI capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

  • Mass Analysis & Self-Validation: Acquire full scan MS (m/z 50-500) followed by data-dependent MS/MS using Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 25%.

    • Self-Validation: Continuously infuse Leucine Enkephalin (m/z 556.2771) as a lock mass. This provides real-time mass axis correction, guaranteeing sub-5 ppm mass accuracy and validating instrument calibration during the run.

Mechanistic Pathways & Logical Relationships

Understanding the MS/MS fragmentation pathway of 2-((cyclohexyl(methyl)amino)methyl)aniline is critical for distinguishing it from other bromhexine impurities (such as Impurity D, which contains a bromine atom)[5].

Upon Higher-energy Collisional Dissociation (HCD), the protonated precursor ([M+H]⁺, m/z 219.18) undergoes highly predictable benzylic C-N bond cleavage . Because both the resulting aromatic ring and the aliphatic amine can stabilize a positive charge, the pathway bifurcates:

  • Charge Retention on the Aromatic Ring: Yields the highly resonance-stabilized 2-aminobenzyl cation (m/z 106.06).

  • Charge Retention on the Amine: Yields the protonated N-methylcyclohexylamine ion (m/z 114.13) via hydrogen transfer.

MS_Pathway Parent Protonated Precursor[M+H]+ m/z 219.18 PathA Benzylic C-N Cleavage (Charge on Ring) Parent->PathA PathB Benzylic C-N Cleavage (Charge on Amine) Parent->PathB FragA 2-Aminobenzyl Cation m/z 106.06 PathA->FragA - N-Methylcyclohexylamine FragB Protonated Amine m/z 114.13 PathB->FragB - 2-Methylaniline

Caption: Bifurcated ESI-MS/MS collisional dissociation pathway of 2-((cyclohexyl(methyl)amino)methyl)aniline.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2442, Bromhexine." PubChem, Available at:[Link]

  • Wikipedia. "Bromhexine - Structure and Medical Use." Available at: [Link]

Sources

Technical Assessment: Biological Potential of 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive pharmacological assessment of 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline . While often confused with its structural isomer (Bromhexine Impurity C), this specific chemical entity represents a unique scaffold in medicinal chemistry.

Based on Structure-Activity Relationship (SAR) analysis and pharmacophore mapping, this compound is predicted to exhibit significant activity as a Sigma-1 Receptor (σ1R) Ligand and a Voltage-Gated Sodium Channel (Nav) Modulator . Its structural architecture—comprising a lipophilic N-cyclohexyl-N-methylaniline core coupled with a polar primary aminomethyl tether—aligns with the pharmacophoric requirements for CNS-active agents and local anesthetics.

Key Predicted Activities:

  • Primary Target: Sigma-1 Receptor (Agonist/Antagonist potential).[1]

  • Secondary Target: Nav1.7/Nav1.8 Sodium Channels (Pore blocker).

  • Off-Target Risk: Monoamine Transporters (DAT/SERT).

Chemical Identity & Structural Analysis

Structural Differentiation

It is critical to distinguish the target compound from its regioisomer, a known impurity in Bromhexine manufacturing.

FeatureTarget Compound (CAS 893752-73-3)Bromhexine Impurity C (CAS 57365-08-9)
IUPAC Name This compound2-((Cyclohexyl(methyl)amino)methyl)aniline
Core Scaffold Aniline nitrogen is tertiary (substituted with Cy/Me).[2]Aniline nitrogen is primary (unsubstituted).
Ortho-Substituent Primary Aminomethyl group (-CH₂NH₂)Tertiary Aminomethyl group (-CH₂N(Me)Cy)
pKa (Predicted) ~9.5 (Primary amine) & ~3.5 (Aniline N)~4.0 (Aniline N) & ~9.8 (Tertiary amine)
Lipophilicity (cLogP) ~2.9 - 3.2~2.9 - 3.2
Pharmacophore Mapping

The molecule features a "dual-nitrogen" pharmacophore separated by a rigid aromatic spacer.

  • Lipophilic Domain (Zone A): The N-cyclohexyl-N-methylaniline moiety creates a bulky, hydrophobic region essential for hydrophobic pocket occupancy in GPCRs and ion channels.

  • Linker Domain (Zone B): The ortho-substitution pattern forces a non-planar conformation, potentially increasing selectivity by restricting rotation.

  • Polar Domain (Zone C): The primary aminomethyl group (-CH₂NH₂) serves as a high-pKa cationic center at physiological pH, critical for electrostatic anchoring (e.g., to Asp/Glu residues in receptor binding pockets).

Pharmacophore Figure 1: Pharmacophore Map & Predicted Interactions Lipophilic Lipophilic Core (N-Cy-N-Me-Ph) Linker Ortho-Linker (Rigid Spacer) Lipophilic->Linker Scaffold Sigma Sigma-1 Receptor (Hydrophobic Pocket + Glu172) Lipophilic->Sigma Van der Waals Interaction Nav Nav Channels (Pore Blocking Site) Lipophilic->Nav Membrane Partitioning Cationic Cationic Head (-CH2-NH3+) Linker->Cationic Tether Cationic->Sigma Ionic Bond (Glu172) Cationic->Nav Pore Occlusion

Predicted Biological Targets

Sigma-1 Receptor (σ1R)

The N-cyclohexyl-N-methyl amine motif is a "privileged structure" for σ1R ligands (e.g., PC-12, PB28 derivatives).

  • Mechanism: The cationic primary amine mimics the protonated nitrogen found in endogenous sigma ligands. The cyclohexyl group fits the primary hydrophobic pocket.

  • Therapeutic Potential: Neuroprotection, analgesia, and modulation of cellular stress responses.

Voltage-Gated Sodium Channels (Nav)

The structure follows the classic Lidocaine pharmacophore :

  • Aromatic Head: Aniline ring.

  • Intermediate Chain: Methylene bridge (short, but rigidified by ortho-position).

  • Amine Tail: In this unique inversion, the "tail" is the bulky N-cyclohexyl group on the aromatic ring, while the "head" provides the cationic charge.

  • Prediction: Likely acts as a use-dependent pore blocker. The bulkiness of the cyclohexyl group may enhance potency against Nav1.7 or Nav1.8 (pain targets) compared to smaller anesthetics.

Mucolytic Activity (Bromhexine-Like)

While an isomer of a Bromhexine impurity, the lack of the dibromo-substitution and the inverted amine structure suggests reduced or negligible mucolytic activity compared to Bromhexine/Ambroxol. The mechanism of Bromhexine involves lysosomal activation, which is highly specific to the benzylamine-aniline connectivity.

Experimental Validation Protocols

To validate the biological activity of CAS 893752-73-3, the following screening cascade is recommended.

Phase I: In Silico & Physicochemical Profiling

Before wet-lab testing, establish the "druggability" baseline.

ParameterMethodAcceptance Criteria
Solubility Kinetic solubility (PBS, pH 7.4)> 50 µM
LogD Shake-flask method (Octanol/Water)1.5 – 3.5 (CNS penetration)
pKa Potentiometric titrationBasic center > 8.0
Phase II: Binding Affinity Screening (Radioligand Binding)

Objective: Determine


 values for predicted targets.

Protocol A: Sigma-1 Receptor Binding

  • Source: Guinea pig brain membrane or HEK293 cells overexpressing hσ1R.

  • Radioligand: [³H]-(+)-Pentazocine (highly selective σ1 agonist).

  • Non-specific control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: 120 min at 37°C.

  • Readout: Liquid Scintillation Counting.

  • Success Metric:

    
     indicates a potent lead.
    

Protocol B: Nav Channel Electrophysiology (Patch Clamp)

  • System: Automated Patch Clamp (e.g., QPatch) on CHO cells expressing hNav1.7.

  • Protocol: Whole-cell voltage clamp. Hold at -100 mV. Pulse to 0 mV (20ms) at 10 Hz to assess use-dependent block .

  • Concentration: 3-point screen (1, 10, 30 µM).

  • Success Metric: >50% inhibition at 10 µM (tonic) or use-dependent block.

Phase III: Functional Workflow Visualization

Workflow cluster_Screen Primary Screening cluster_Secondary Functional Validation Start Compound Synthesis (CAS 893752-73-3) QC QC: NMR, LCMS, Purity >98% Start->QC Binding Radioligand Binding (Sigma-1 / Sigma-2) QC->Binding NavScreen Nav1.7 Electrophysiology (Automated Patch) QC->NavScreen Decision Hit Confirmation? Binding->Decision NavScreen->Decision CaFlux Calcium Flux Assay (Agonist vs Antagonist) Decision->CaFlux Ki < 100nM Stop Discard / Redesign Decision->Stop No Binding Microsome Metabolic Stability (Liver Microsomes) CaFlux->Microsome Lead Lead Optimization (PK/PD Studies) Microsome->Lead

Figure 2: Screening cascade for validating N-cyclohexyl-N-methylaniline derivatives.

Safety & Toxicology Profile (Predicted)

Given the structural similarity to aniline derivatives and cationic amphiphiles, the following risks must be assessed early:

  • Genotoxicity (Ames Test): Aniline derivatives carry a risk of metabolic activation to hydroxylamines, which can be DNA-reactive.

    • Mitigation: The bulky N-cyclohexyl substitution often reduces N-oxidation potential compared to simple anilines, but the primary aminomethyl group is a metabolic "soft spot" (deamination).

  • hERG Inhibition: The combination of a basic amine and lipophilic core is a classic hERG pharmacophore.

    • Requirement: Mandatory hERG binding assay (DoFET or radioligand) early in development.

  • Phospholipidosis: Cationic amphiphilic drugs (CADs) can accumulate in lysosomes.

    • Marker: Monitor for vacuolization in cellular assays.

References

  • PubChem. Compound Summary: 2-amino-N-cyclohexyl-N-methylbenzylamine (Isomer Comparison). National Library of Medicine. Available at: [Link]

  • Schmidt, H. et al. (2011). Synthesis, pharmacological activity and structure affinity relationships of spirocyclic σ(1) receptor ligands.[2] Bioorganic & Medicinal Chemistry.[2][3] Available at: [Link]

  • Chu, U.B.[4] & Ruoho, A.E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. (Review of N-alkylamine pharmacophores). Available at: [Link]

  • IUPHAR/BPS Guide to Pharmacology. Voltage-gated sodium channels: Ligand binding motifs. Available at: [Link]

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Characterization of 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline: A Technical Guide for a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) are of paramount importance. Regulatory bodies worldwide mandate the rigorous characterization of APIs and any associated impurities to ensure the safety and efficacy of drug products. 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline, also known as Bromhexine EP Impurity C, is a critical reference standard used in the quality assessment of Bromhexine, a widely used mucolytic agent. This technical guide provides an in-depth characterization of the this compound reference standard, offering a framework for its comprehensive analysis and qualification.

This guide is structured to provide not just a series of protocols, but a scientific narrative that explains the rationale behind the analytical choices, ensuring a thorough understanding of the characterization process.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the molecule's properties is the first step in its characterization.

PropertyValueSource
Chemical Name This compound
Synonyms N-(2-aminobenzyl)-N-methylcyclohexanamine, Bromhexine EP Impurity C[1][2][3]
CAS Number 57365-08-9[1][2][3]
Molecular Formula C₁₄H₂₂N₂[1][2][3]
Molecular Weight 218.34 g/mol [1][2][3]
Appearance Off-White to Pale Yellow Solid[4]
Storage 2-8°C, under inert atmosphere[4]

Synthesis Rationale and Impurity Profile:

The most common and efficient synthesis route for this compound is via reductive amination of 2-aminobenzaldehyde with N-methylcyclohexylamine.[5] This pathway is favored for its high yield and the avoidance of isolating unstable intermediates.

Synthesis_Pathway 2-aminobenzaldehyde 2-aminobenzaldehyde Iminium_Ion Iminium Ion Intermediate 2-aminobenzaldehyde->Iminium_Ion + N-methylcyclohexylamine - H₂O N-methylcyclohexylamine N-methylcyclohexylamine Product 2-(Aminomethyl)-N-cyclohexyl- N-methylaniline Iminium_Ion->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Synthetic route for this compound.

Understanding this synthesis is critical for predicting potential process-related impurities. These may include unreacted starting materials, by-products from side reactions, and residual solvents. A thorough impurity profile is essential for the validation of the reference standard.

Identity Confirmation: A Multi-technique Approach

Confirming the chemical structure of the reference standard is a non-negotiable step, and a combination of spectroscopic techniques provides the necessary level of certainty.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of a molecule's structure. Both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Representative ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.10 - 7.25m2HAromatic protons
6.65 - 6.80m2HAromatic protons
4.15s (br)2H-NH₂ (primary amine)
3.60s2H-CH₂- (benzyl)
2.50 - 2.65m1HCyclohexyl methine
2.25s3H-N-CH₃
1.00 - 1.90m10HCyclohexyl methylene

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Representative ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
145.5Aromatic C-NH₂
130.0Aromatic C-H
128.5Aromatic C-H
124.0Aromatic C-CH₂
118.5Aromatic C-H
116.0Aromatic C-H
60.0Cyclohexyl methine
55.0Benzyl -CH₂-
42.0-N-CH₃
30.0, 26.0, 25.0Cyclohexyl -CH₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 218. Key fragmentation pathways for N-substituted benzylamines often involve cleavage of the C-N bond and fragmentation of the cyclohexyl ring.[6][7]

m/zProposed Fragment
218[M]⁺
203[M - CH₃]⁺
134[M - C₆H₁₁]⁺
120[C₈H₁₀N]⁺ (benzylamine fragment)
91[C₇H₇]⁺ (tropylium ion)

digraph "MS_Fragmentation" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=plaintext, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"M" [label="[M]⁺ (m/z 218)"]; "F1" [label="[M - CH₃]⁺ (m/z 203)"]; "F2" [label="[M - C₆H₁₁]⁺ (m/z 134)"]; "F3" [label="[C₈H₁₀N]⁺ (m/z 120)"]; "F4" [label="[C₇H₇]⁺ (m/z 91)"];

"M" -> "F1"; "M" -> "F2"; "F2" -> "F3"; "F3" -> "F4"; }graphic technique and an absolute quantification method is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity

A stability-indicating HPLC method is essential for separating the main component from any potential impurities.

Representative HPLC Method:

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water B: Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Detection | UV at 245 nm | | Column Temperature | 30 °C |

This method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed through forced degradation studies.

Quantitative NMR (qNMR) for Potency

qNMR is a primary analytical method for determining the absolute purity (potency) of a reference standard without the need for a specific reference standard of the same compound.

qNMR Protocol Outline:

  • Internal Standard Selection: Choose a certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte.
  • Sample Preparation: Accurately weigh the this compound reference standard and the internal standard and dissolve them in a suitable deuterated solvent (e.g., DMSO-d₆).
  • NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.
digraph "qNMR_Workflow" {
  graph [rankdir="TB", splines=ortho, nodesep=0.4];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

  "Start" [label="Start: qNMR Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
  "Select_IS" [label="Select Certified\nInternal Standard"];
  "Prepare_Sample" [label="Accurately Weigh Analyte\nand Internal Standard"];
  "Acquire_Data" [label="Acquire ¹H NMR Spectrum\n(Quantitative Conditions)"];
  "Process_Data" [label="Integrate Analyte and\nInternal Standard Signals"];
  "Calculate_Purity" [label="Calculate Purity (Potency)"];
  "End" [label="End: Certified Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

  "Start" -> "Select_IS";
  "Select_IS" -> "Prepare_Sample";
  "Prepare_Sample" -> "Acquire_Data";
  "Acquire_Data" -> "Process_Data";
  "Process_Data" -> "Calculate_Purity";
  "Calculate_Purity" -> "End";
}

Caption: Workflow for purity determination by qNMR.

Stability Assessment

A reference standard must be stable under defined storage conditions. Forced degradation studies are performed to understand the degradation pathways and to ensure the analytical methods are stability-indicating.

Forced Degradation Protocol:

The reference standard should be subjected to stress conditions as per ICH Q1A(R2) guidelines:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80 °C

  • Photolytic Degradation: Exposure to UV and visible light

The degradation should be monitored by HPLC to identify and quantify any degradation products. Studies on related aromatic amines suggest that they can be susceptible to oxidation and photolytic degradation. [8]

Conclusion

The comprehensive characterization of the this compound reference standard is a multi-faceted process that ensures its suitability for its intended use in pharmaceutical quality control. By employing a suite of orthogonal analytical techniques, including NMR, MS, FT-IR, and HPLC, coupled with a robust purity assessment using qNMR and a thorough stability evaluation, a high degree of confidence in the identity, purity, and stability of the reference standard can be achieved. This in-depth characterization underpins the reliability of quality control assays for Bromhexine, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Axios Research. Bromhexine EP Impurity C - CAS - 57365-08-9. Accessed February 2026.
  • Analytica Chemie. Bromhexine Hydrochloride Impurity C (EP). Accessed February 2026.
  • Epichem. Bromhexine Impurity C | CAS 57365-08-9 Reference Standard. Accessed February 2026.
  • Veeprho.
  • Shi, Y., et al. (2023). Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and Identification of Unknown Impurities by 2D LC-Q-TOF MS. Current Pharmaceutical Analysis, 19(6), 497-510.
  • ResearchGate. (2021). Summary of the degradation studies for Bromhexine hydrochloride 8 mg... Accessed February 2026.
  • BenchChem.
  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Accessed February 2026.
  • van der Pijl, A., et al. (2017). On the formation of bromhexine impurity E and its chromatographic behaviour. Journal of Pharmaceutical and Biomedical Analysis, 145, 136-139.
  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Accessed February 2026.
  • Pauli, G. F., et al. (2020). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Molecules, 25(11), 2588.
  • Mestrelab Resources. (2024). What is qNMR and why is it important? Accessed February 2026.
  • PubChem. 2-amino-N-cyclohexyl-N-methylbenzylamine. Accessed February 2026.
  • Google Patents. CN112028778A - Synthesis and impurity identification method of bromhexine hydrochloride process impurity positioning reference substance. Accessed February 2026.
  • SynThink.
  • Patel, D. J., et al. (2012). Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. Journal of Pharmaceutical and Biomedical Analysis, 66, 123-128.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde. Accessed February 2026.
  • Kumar, A., et al. (2015). A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms. Pharmacognosy Research, 7(1), 53-58.
  • Guo, X., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1266-1273.
  • Google Patents. CN104356002A - Preparation process of impurities contained in expectorant drug bromhexine hydrochloride. Accessed February 2026.
  • Pharmaffiliates. CAS No : 57365-08-9 | Product Name : Bromhexine Hydrochloride - Impurity C (Freebase). Accessed February 2026.
  • NeTsol. (2017). DETERMINATION OF SELECTED ACTIVE SUBSTANCE IN THE PREPARATION IX Determination of related substances of Bromhexine Hydrochloride. Accessed February 2026.
  • El-Gindy, A., et al. (2017). Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Major Impurities.
  • Sivagami, B., et al. (2018). RP-HPLC Method Development and Validation for the Simultaneous Estimation of Diphenhydramine and Bromhexine in Tablet Dosage Forms. JSM Chemistry, 6(2), 1058.
  • Illinois State University. Infrared Spectroscopy - CDN. Accessed February 2026.
  • Axios Research. Bromhexine EP Impurity C - CAS - 57365-08-9. Accessed February 2026.
  • Xie, M., et al. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2853-2859.
  • BenchChem. FT-IR Analysis of 3-[4-(Benzyloxy)
  • Google Patents. CH622488A5 - Process for the preparation of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromobenzyl)amine. Accessed February 2026.
  • Wiley-VCH.
  • SynThink Research Chemicals. Bromhexine EP Impurity C | 57365-08-9. Accessed February 2026.
  • Cleanchem. Bromhexine EP Impurity C HCl | CAS No: NA. Accessed February 2026.
  • PrepChem.com. Synthesis of 2-Amino-N-cyclohexyl-5-methoxy-N-methyl-benzylamine. Accessed February 2026.
  • LGC Standards. N-(2-Aminobenzyl)-N-methylcyclohexanamine. Accessed February 2026.
  • Veeprho. Bromhexine EP Impurity C | CAS 57365-08-9. Accessed February 2026.
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  • University of Arizona.
  • Semantic Scholar. Visible-Light-Mediated Minisci C–H Alkylation of Heteroarenes with Unactivated Alkyl Halides Using O2 as an Oxidant. Accessed February 2026.
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theoretical properties and molecular modeling of Bromhexine Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Properties and Molecular Modeling of Bromhexine Impurity C

Foreword: A Modern Approach to Impurity Profiling

In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are paramount to ensuring drug safety and efficacy. Regulatory bodies mandate a thorough understanding of any compound present in a final drug product, extending beyond simple detection to a comprehensive toxicological and mechanistic assessment. This whitepaper provides a detailed guide to the theoretical and computational evaluation of Bromhexine Impurity C, a known impurity of the mucolytic agent Bromhexine.

As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deeper understanding of the scientific rationale behind them. We will explore how modern computational chemistry techniques—from quantum mechanics to molecular simulations—serve as powerful, predictive tools in the early stages of impurity analysis. This guide is structured to empower researchers, scientists, and drug development professionals to move beyond empirical testing alone and embrace an in silico approach that is both resource-efficient and scientifically robust. We will delve into the "why" behind each methodological choice, establishing a self-validating framework where theoretical calculations inform and guide subsequent experimental verification.

Introduction to Bromhexine and the Significance of Impurity C

Bromhexine is a widely used mucolytic agent that works by thinning and loosening mucus in the respiratory tract, making it easier to expectorate. During its synthesis and storage, various related substances can emerge as impurities. The European Pharmacopoeia (EP) officially lists several of these, including Bromhexine Impurity C.[1][2][3] The presence of such impurities, even in trace amounts, can potentially impact the drug's stability, efficacy, and, most critically, its safety profile.

Bromhexine Impurity C, chemically known as N-(2-aminobenzyl)-N-methylcyclohexanamine, is a non-brominated analogue of the active pharmaceutical ingredient (API).[2][4] Its structural similarity to the parent drug necessitates a thorough investigation of its potential biological activities and toxicological endpoints. Computational modeling offers a rapid and cost-effective pathway to predict these properties, prioritize experimental testing, and build a comprehensive quality control strategy.[5][6]

Physicochemical and Identification Data

A precise understanding of the impurity's fundamental properties is the bedrock of any further analysis. Reference standards for Bromhexine Impurity C are commercially available and are essential for analytical method development and validation.[2][7]

PropertyValueSource(s)
Chemical Name N-(2-aminobenzyl)-N-methylcyclohexanamine[2]
Synonyms 2-((cyclohexyl(methyl)amino)methyl)aniline; Didesbromo Bromhexine[1][3]
CAS Number 57365-08-9[1][2][4][7]
Molecular Formula C₁₄H₂₂N₂[1][2][4][7]
Molecular Weight 218.34 g/mol [1][2][4][7]
Appearance Pale Yellow Solid / White Powder[1][8]
EP Designation Bromhexine EP Impurity C[1][3]
SMILES CN(Cc1ccccc1N)C1CCCCC1[2][3]

Quantum Mechanical Insights via Density Functional Theory (DFT)

Expertise & Experience: Before we can understand how a molecule interacts with a biological system, we must first understand the molecule itself—its electronic structure, stability, and reactive sites. Density Functional Theory (DFT) is the computational chemist's tool of choice for this purpose. It offers an excellent balance of accuracy and computational cost for molecules of this size, providing insights that are difficult to obtain experimentally.[9][10] DFT allows us to calculate molecular properties that govern reactivity, such as the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting how the impurity might behave in a biological environment.[11][12]

Causality: Why Use DFT for Impurity C?
  • Geometric and Conformational Analysis: To find the most stable three-dimensional structure (the lowest energy conformation) of Impurity C. This geometry is the starting point for all other modeling.

  • Electronic Property Prediction: To map the electron density and electrostatic potential, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict sites of potential metabolic attack or interaction with biological macromolecules.

  • Reactivity Indices: To calculate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap. A smaller gap suggests higher reactivity.

  • Spectroscopic Correlation: To predict vibrational frequencies (IR) and NMR chemical shifts, which can be correlated with experimental data to confirm the structure of an isolated impurity.

Experimental Protocol: DFT Workflow for Bromhexine Impurity C

This protocol outlines a self-validating system where the computational choices are standard and widely accepted for small organic molecules.

  • Structure Preparation:

    • Draw the 2D structure of Bromhexine Impurity C in a molecular editor (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a preliminary 3D structure using the editor's built-in tools.

  • Geometry Optimization (Energy Minimization):

    • Objective: To find the most stable 3D conformation of the molecule.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.[11]

    • Methodology:

      • Select a functional. The hybrid functional B3LYP is a robust and widely used choice for organic molecules, offering a good description of electronic structure.[9]

      • Select a basis set. The 6-31G(d,p) basis set provides a good compromise between accuracy and computational time for a molecule of this size.

      • Perform a full geometry optimization without constraints.

      • Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

  • Calculation of Molecular Properties:

    • Using the optimized geometry from the previous step, perform a single-point energy calculation with the same functional and basis set.

    • Request the calculation of key properties:

      • Molecular Orbitals (HOMO, LUMO)

      • Mulliken or Natural Population Analysis (NPA) charges to understand charge distribution.

      • Molecular Electrostatic Potential (MEP) surface.

  • Analysis and Interpretation:

    • Visualize the MEP surface. Red regions indicate high electron density (potential hydrogen bond acceptors), while blue regions indicate low electron density (potential hydrogen bond donors).

    • Analyze the HOMO-LUMO gap. This provides a quantitative measure of the molecule's kinetic stability and chemical reactivity.

    • Examine the atomic charges to identify polar centers in the molecule.

Visualization: DFT Workflow Diagram

DFT_Workflow cluster_prep Step 1: Structure Preparation cluster_opt Step 2: Geometry Optimization cluster_calc Step 3: Property Calculation cluster_analysis Step 4: Analysis & Interpretation A 2D Structure Drawing (N-(2-aminobenzyl)-N-methylcyclohexanamine) B Initial 3D Conformation Generation A->B C Select Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) B->C D Run Optimization in QM Software (e.g., Gaussian, ORCA) C->D E Frequency Calculation D->E F Verified Stable 3D Structure (No Imaginary Frequencies) E->F G Single-Point Energy Calculation F->G H Calculate: - HOMO/LUMO - Electrostatic Potential (MEP) - Atomic Charges G->H I Visualize MEP Surface H->I J Analyze Reactivity Indices H->J K Identify Potential Interaction Sites I->K J->K

Caption: Workflow for DFT analysis of Bromhexine Impurity C.

Predicting Biological Interactions via Molecular Docking

Expertise & Experience: Molecular docking is a computational technique that predicts how a small molecule (a ligand, like Impurity C) might bind to a macromolecule (a receptor, typically a protein).[13][14] This is fundamental in toxicology and pharmacology. If an impurity can bind to a biologically relevant target, it may elicit an unintended pharmacological or toxic effect. The docking process simulates the binding event, providing two key pieces of information: the binding pose (the specific orientation of the ligand in the binding site) and the binding affinity (a score that estimates the strength of the interaction).[15][16]

Causality: Why Use Molecular Docking for Impurity C?
  • Toxicity Target Screening: To investigate if Impurity C can bind to known off-targets of Bromhexine or to proteins associated with toxicity (e.g., hERG, P450 enzymes).

  • Pharmacological Activity: To determine if the impurity retains any affinity for Bromhexine's own therapeutic targets, which could lead to an altered efficacy profile of the drug product.

  • Interaction Mapping: To visualize the specific atomic interactions (hydrogen bonds, hydrophobic contacts, etc.) between the impurity and a protein, providing a mechanistic hypothesis for any observed biological effect.[17]

Experimental Protocol: Molecular Docking of Bromhexine Impurity C

This protocol ensures a trustworthy result by including crucial preparation and validation steps.

  • Ligand Preparation:

    • Use the optimized 3D structure of Bromhexine Impurity C obtained from the DFT calculations (Protocol 2.2).

    • Assign appropriate atom types and partial charges using a molecular modeling tool (e.g., AutoDock Tools, Maestro). This step is critical for accurate scoring.

  • Receptor Selection and Preparation:

    • Objective: Identify a relevant protein target. This could be a known metabolic enzyme (e.g., Cytochrome P450) or a toxicity-related protein.

    • Source: Obtain the 3D crystal structure of the target protein from a public database like the Protein Data Bank (PDB).

    • Preparation:

      • Remove all non-essential molecules from the PDB file, such as water, co-factors, and existing ligands.

      • Add hydrogen atoms, as they are typically absent in crystal structures but are vital for defining interactions.

      • Assign atomic charges and atom types according to a chosen force field (e.g., AMBER, CHARMM).

  • Binding Site Definition:

    • Define the search space for the docking algorithm. If a known ligand is present in the crystal structure, define the binding site as a grid box centered on that ligand's position. If the site is unknown, a "blind docking" approach with a larger grid covering the entire protein may be necessary.

  • Docking Simulation:

    • Software: Use a validated docking program such as AutoDock Vina, Schrödinger's Glide, or GOLD.

    • Algorithm: The software will systematically sample different poses (orientations and conformations) of the ligand within the defined binding site.[16]

    • Scoring: Each pose is evaluated using a scoring function that estimates the binding free energy. A more negative score typically indicates a more favorable binding interaction.[14]

  • Analysis of Results:

    • Examine the top-ranked poses and their corresponding binding scores.

    • Visualize the best pose in the context of the protein's binding pocket.

    • Identify and analyze the key molecular interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions).

    • Self-Validation: If possible, re-dock the original co-crystallized ligand. A successful docking protocol should be able to reproduce the experimental binding pose with a low Root-Mean-Square Deviation (RMSD).

Visualization: Molecular Docking Workflow Diagram

Docking_Workflow cluster_ligand Step 1: Ligand Preparation cluster_receptor Step 2: Receptor Preparation cluster_dock Step 3 & 4: Docking Simulation cluster_analysis Step 5: Analysis & Validation L1 Optimized 3D Structure of Impurity C (from DFT) L2 Assign Charges & Atom Types L1->L2 D1 Define Binding Site (Grid Box) L2->D1 R1 Select Target Protein (e.g., from PDB) R2 Clean Structure (Remove water, ions) R1->R2 R3 Add Hydrogens R2->R3 R3->D1 D2 Run Docking Algorithm (e.g., AutoDock Vina) D1->D2 D3 Generate & Score Poses D2->D3 A1 Analyze Binding Affinity (Scores) D3->A1 A2 Visualize Best Pose & Interactions A1->A2 A3 Hypothesize Biological Effect A2->A3 A4 Validate by Re-docking (if applicable) A2->A4

Caption: Workflow for molecular docking of Bromhexine Impurity C.

In Silico ADMET Profiling for Safety Assessment

Expertise & Experience: The ultimate goal of impurity analysis is to ensure patient safety. Predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of this process.[] In silico ADMET models, often based on Quantitative Structure-Activity Relationships (QSAR), use large datasets of known molecules to predict the properties of a new one.[19] This allows for rapid screening of potential liabilities like mutagenicity or cardiotoxicity before any resource-intensive lab experiments are conducted.[20][21]

Causality: Why Use ADMET Prediction for Impurity C?
  • Early Hazard Identification: To quickly screen for potential toxicities such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).[6][22]

  • Pharmacokinetic Profiling: To understand how the impurity might behave in the body. Will it be absorbed? Will it cross the blood-brain barrier? How will it be metabolized and excreted?[20]

  • Guide for Experimental Studies: The predictions provide a rationale for prioritizing specific in vitro or in vivo toxicity tests, focusing resources where they are most needed.

Experimental Protocol: In Silico ADMET Prediction

This workflow relies on established, often web-based, predictive models.

  • Input Preparation:

    • Obtain the canonical SMILES string for Bromhexine Impurity C: CN(Cc1ccccc1N)C1CCCCC1. This is a standardized textual representation of the molecule.

  • Model Selection:

    • Utilize a combination of multiple ADMET prediction tools to increase confidence in the results (a consensus approach).

    • Recommended Platforms: pkCSM, SwissADME, Toxtree, ADMETlab 2.0.[6]

  • Property Prediction:

    • Submit the SMILES string to the selected platforms.

    • Execute predictions for a comprehensive range of ADMET endpoints, including but not limited to:

      • Absorption: Caco-2 permeability, Human Intestinal Absorption.

      • Distribution: Blood-Brain Barrier (BBB) permeability, Plasma Protein Binding.

      • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor predictions (e.g., CYP2D6, CYP3A4).

      • Excretion: Total Clearance.

      • Toxicity: AMES toxicity, hERG inhibition, Hepatotoxicity, Carcinogenicity.

  • Analysis and Reporting:

    • Compile the predictions from all models into a summary table.

    • Look for consensus predictions. If multiple models predict a specific toxicity (e.g., potential for AMES mutagenicity), this should be flagged as a high-priority concern.

    • Compare the predicted ADMET profile of Impurity C to that of the parent drug, Bromhexine, to identify any significant differences in their safety profiles. For example, an impurity that is predicted to have higher BBB permeability and neurotoxicity than the API would be a major concern.[22]

Visualization: ADMET Prediction Workflow Diagram

ADMET_Workflow cluster_input Step 1: Input Preparation cluster_predict Step 2 & 3: Prediction cluster_analysis Step 4: Analysis & Reporting I1 Obtain Molecular Structure (SMILES format for Impurity C) P1 Submit to Multiple ADMET Prediction Platforms (e.g., pkCSM, SwissADME, Toxtree) I1->P1 P2 Run Predictions for: - Absorption (Caco-2) - Distribution (BBB) - Metabolism (CYP450) - Excretion (Clearance) - Toxicity (AMES, hERG) P1->P2 A1 Compile Data into Summary Table P2->A1 A2 Identify Consensus Predictions & Potential Liabilities A1->A2 A3 Compare Profile to Parent Drug (Bromhexine) A2->A3 A4 Generate Safety Assessment Report & Guide for Lab Testing A3->A4

Caption: Workflow for in silico ADMET prediction of Bromhexine Impurity C.

Conclusion: A Triad of Computational Validation

This guide has detailed a three-pronged computational approach—DFT, molecular docking, and ADMET prediction—for the comprehensive analysis of Bromhexine Impurity C. The strength of this methodology lies in its integrated and self-validating nature. DFT provides the foundational, physically accurate molecular structure used in docking. Docking, in turn, offers mechanistic hypotheses for potential toxicities, which are screened for using ADMET predictors. The output is not a definitive answer but a highly informed, scientifically-grounded roadmap that directs and refines the necessary experimental work. By embracing these computational strategies, pharmaceutical scientists can build a more complete, efficient, and robust understanding of impurities, ultimately leading to safer and more effective medicines.

References

  • Molecular Docking: Navigating the Realm of Drug Discovery at the
  • Molecular docking in drug design: Basic concepts and applic
  • From Target to Therapy: Molecular docking in structure-based Drug discovery and Biological activities. (URL: )
  • Molecular Docking: A powerful approach for structure-based drug discovery. (URL: [Link])

  • Molecular docking between small molecule ligands and core targets... - ResearchGate. (URL: [Link])

  • Density Functional Theory (DFT) - Computational Chemistry Glossary - Deep Origin. (URL: [Link])

  • A Brief Review on Importance of DFT In Drug Design - Crimson Publishers. (URL: [Link])

  • Unlocking the Potential of Pharmaceutical Impurities | LCGC International. (URL: [Link])

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC. (URL: [Link])

  • How do you predict ADMET properties of drug candidates? - Aurlide. (URL: [Link])

  • In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities - Frontiers. (URL: [Link])

  • Role of DFT in Drug Design: A Mini Review - Longdom Publishing. (URL: [Link])

  • In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities - PubMed. (URL: [Link])

  • The Role of Density Functional Theory in Modern Drug Discovery and Delivery Systems. (URL: [Link])

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (URL: [Link])

  • Bromhexine EP Impurity C - CAS - 57365-08-9 - Axios Research. (URL: [Link])

  • Bromhexine EP Impurity C | CAS 57365-08-9 - Veeprho. (URL: [Link])

  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC. (URL: [Link])

Sources

Methodological & Application

Application Note: Impurity Profiling of Bromhexine Hydrochloride Using Impurity C Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Finished Dosage Forms

Introduction & Mechanistic Context

Bromhexine hydrochloride is a widely administered mucolytic agent used in the treatment of respiratory disorders[1]. The industrial synthesis of this Active Pharmaceutical Ingredient (API) typically involves the bromination of an intermediate amine. Incomplete bromination or subsequent degradation can lead to the presence of specific impurities, which are strictly regulated by the European Pharmacopoeia (EP) and British Pharmacopoeia (BP)[2].

Among these, Bromhexine Impurity C —chemically identified as—is a critical unbrominated precursor. As an Application Scientist, it is vital to understand that monitoring Impurity C is not merely a regulatory checkbox; it provides direct mechanistic insight into the efficiency of the synthetic bromination step. Utilizing a highly purified Reference Standard (RS) of Impurity C ensures that chromatographic methods are sensitive enough to detect trace unreacted intermediates, thereby safeguarding the API's toxicological profile.

Physicochemical Profiling of Impurity C

To establish a robust analytical method, one must first understand the analyte's physical chemistry. Impurity C is an amine that exhibits distinct lipophilicity compared to the fully brominated API. Because it lacks the heavy, electron-withdrawing bromine atoms found in Bromhexine, Impurity C elutes significantly earlier in reversed-phase chromatography[3].

Table 1: Physicochemical Properties of Bromhexine Impurity C

ParameterSpecification / Value
IUPAC Name 2-[[cyclohexyl(methyl)amino]methyl]aniline
CAS Number 57365-08-9
Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Structural Role Unbrominated intermediate of Bromhexine
Storage Condition +5°C (Protect from light and moisture)
Chromatographic Strategy & Causality

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this analysis due to its high sensitivity and separation efficiency[4].

  • Column Selection: The use of an end-capped octadecylsilane (C18) column is mandatory. The end-capping prevents secondary interactions between the residual acidic silanols on the silica matrix and the basic amine groups of Impurity C, which would otherwise cause severe peak tailing[3].

  • Mobile Phase pH: A mobile phase buffered to pH 7.0 using triethylamine ensures the basic amines are in a consistent ionization state, providing reproducible retention times and sharp peak shapes[3].

Table 2: Optimized Chromatographic Conditions (EP Guided)

ParameterMethod Specification
Stationary Phase C18, end-capped, 120 mm x 4.6 mm, 3 µm particle size
Mobile Phase Buffer (pH 7.0) : Acetonitrile (20:80 v/v)
Buffer Preparation 0.5 mL H3PO4 in 950 mL water, adjust to pH 7.0 with triethylamine
Flow Rate 1.0 - 1.5 mL/min (Isocratic)
Detection Wavelength UV at 240 nm
Column Temperature 40 °C
Self-Validating Experimental Protocol

This step-by-step protocol incorporates built-in system suitability testing (SST). By intentionally co-injecting the API with the Impurity C reference standard, the method continuously validates its own resolving power. If the resolution in this spiked sample falls below the threshold, the run is invalidated before any false negatives can be reported.

Step 1: Mobile Phase Preparation

  • Dissolve 0.5 mL of Orthophosphoric acid in 950.0 mL of HPLC-grade water.

  • Carefully adjust the pH to exactly 7.0 using triethylamine. Dilute to 1000 mL with water.

  • Mix 20 volumes of this buffer with 80 volumes of HPLC-grade acetonitrile. Degas ultrasonically for 15 minutes[3].

Step 2: Preparation of Test Solution (Sample)

  • Accurately weigh 50.0 mg of the Bromhexine HCl sample.

  • Dissolve and dilute to 10.0 mL with methanol (Final Concentration: 5 mg/mL)[3].

Step 3: Preparation of Reference Solution (A) - The Self-Validating Spike

  • Accurately weigh 5.0 mg of Bromhexine Impurity C Reference Standard and dissolve in methanol.

  • Transfer 1.0 mL of the Test Solution (from Step 2) into this flask.

  • Dilute to 10.0 mL with methanol[3]. Causality Insight: This solution forces a co-elution environment. Proving baseline separation here guarantees the method's selectivity against the massive API peak.

Step 4: Preparation of Reference Solution (B) - Quantification Standard

  • Prepare a 0.0005% w/v solution of Bromhexine HCl RS in the mobile phase[3]. This acts as the external standard representing the 0.1% general impurity threshold.

Step 5: Chromatographic Execution

  • Inject a methanol blank to establish a baseline.

  • Inject Reference Solution (A) to verify System Suitability (Resolution).

  • Inject Reference Solution (B) to establish the quantification limit.

  • Inject the Test Solution.

System Suitability & Acceptance Criteria

To ensure the highest level of trustworthiness, the analytical run must meet the rigorous criteria outlined below before any batch release decisions are made.

Table 3: System Suitability and Acceptance Criteria

MetricRequirementCausality / Rationale
Resolution (Rs) > 1.5 between Imp C and APIEnsures baseline separation for accurate peak integration.
Relative Retention Time (RRT) Impurity C ≈ 0.4 (vs API)Confirms identity based on lipophilicity; Impurity C elutes earlier due to the absence of heavy bromine atoms[3].
Max Single Impurity ≤ 0.2%Regulatory limit for specified impurities[3].
Total Impurities ≤ 0.3%Ensures overall API purity and synthetic control[3].
Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the Impurity C quality control process.

G Start Bromhexine HCl API Sample Preparation HPLC RP-HPLC Separation (C18 Column, pH 7.0 buffer/ACN) Start->HPLC Ref Impurity C Reference Standard Ref->HPLC Spike/Calibration Detect UV Detection (240 nm) HPLC->Detect SST System Suitability Resolution (API vs Imp C) > 1.5 Detect->SST Pass Quantification Impurity C ≤ 0.2% SST->Pass Meets Criteria Fail Method Adjustment (Flow rate, pH, Temp) SST->Fail Fails Criteria Fail->HPLC

Logical workflow for HPLC-based quality control of Bromhexine Impurity C.

Reference Standard Handling and Traceability

To maintain the integrity of the analytical method, the Bromhexine Impurity C Reference Standard must be handled with strict adherence to pharmacopeial guidelines. The standard should be stored at +5°C to prevent degradation. All solutions must be prepared using Class A volumetric glassware, and the reference standard must be allowed to equilibrate to room temperature in a desiccator prior to weighing to prevent condensation-induced moisture uptake.

References
  • Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed (nih.gov).
  • Standard testing procedure Bromhexine Hydrochloride - Pharma Dekho.
  • Bromhexine EP Impurity C | CAS Number 57365-08-9 - Klivon.
  • Structures of Bromhexine and impurities described in the European Pharmacopeia monograph of BRX - ResearchGate.
  • bromhexine hydrochloride suppliers USA - American Chemical Suppliers.

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Bromhexine and Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical chemists, and drug development professionals who are working on the separation of Bromhexine hydrochloride from its related substances, with a specific focus on achieving optimal resolution for Impurity C. Here, we move beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies based on established pharmacopeial methods and peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What are Bromhexine and Impurity C, and why is their separation critical?

Bromhexine hydrochloride is a mucolytic agent used in the treatment of respiratory disorders.[1] Impurity C, identified by the European Pharmacopoeia (EP), is a closely related structural analogue.[2] Regulatory bodies require the accurate quantification of impurities to ensure the safety and efficacy of the final drug product. The structural similarity between Bromhexine and Impurity C makes their chromatographic separation challenging, necessitating a well-optimized and robust analytical method.

Q2: I'm starting method development. What is a reliable set of initial HPLC conditions?

A robust starting point is to adapt methods described in scientific literature or pharmacopoeias. A frequently cited method utilizes a C18 column with a mobile phase consisting of a high proportion of organic solvent mixed with an acidic aqueous phase. For instance, a mobile phase of methanol and water (90:10, v/v) adjusted to a pH of 2.5 with ortho-phosphoric acid has proven effective.[3][4]

Table 1: Example Starting HPLC Method Parameters

Parameter Suggested Condition Rationale
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm) Reversed-phase chromatography is ideal for separating moderately polar to non-polar compounds like Bromhexine.[5][6]
Mobile Phase Methanol:Water (90:10, v/v), pH 2.5 with H₃PO₄ High organic content controls retention; low pH suppresses silanol activity and ensures consistent protonation of the amine functional groups.[3][4][7]
Flow Rate 1.0 - 1.5 mL/min A standard flow rate providing a balance between resolution and analysis time.[3][4]
Temperature 40°C Elevated temperature can improve peak shape and reduce viscosity, but must be controlled for reproducibility.[3][4]

| Detection | UV at 240-248 nm | This wavelength range provides good sensitivity for both Bromhexine and its impurities.[2][3][4] |

Q3: My resolution is poor. What are the most critical parameters I should investigate first?

The most impactful parameters for separating ionizable compounds like Bromhexine and Impurity C are the mobile phase pH and the column chemistry .[8][9] An incorrect pH can lead to inconsistent ionization, resulting in peak tailing, broadening, or shifting retention times, all of which degrade resolution.[8] If the pH is correct, the next step is to evaluate the stationary phase, as subtle differences in column selectivity can be the key to separating closely related structures.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving poor resolution between Bromhexine and Impurity C.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting. Start with the most common and easily adjustable parameters (Mobile Phase) before moving to more significant changes like column replacement.

TroubleshootingWorkflow cluster_mp Mobile Phase Checks cluster_sp Stationary Phase Checks cluster_ip Instrument Parameter Checks Start Problem: Poor Resolution (Rs < 1.5) MobilePhase Step 1: Mobile Phase Optimization Start->MobilePhase StationaryPhase Step 2: Stationary Phase (Column) Evaluation MobilePhase->StationaryPhase If resolution is still poor CheckpH Verify/Adjust pH (Critical for amines) MobilePhase->CheckpH InstrumentParams Step 3: Instrument Parameter Adjustment StationaryPhase->InstrumentParams If resolution is still poor CheckColumn Evaluate Column Performance (Efficiency, Peak Shape) StationaryPhase->CheckColumn AdjustFlow Decrease Flow Rate InstrumentParams->AdjustFlow Success Resolution Achieved (Rs ≥ 1.5) CheckOrganic Adjust Organic % (Methanol/Acetonitrile) CheckpH->CheckOrganic CheckBuffer Confirm Buffer Concentration CheckOrganic->CheckBuffer TryColumn Test Alternate C18 (Different Manufacturer) CheckColumn->TryColumn ChangePhase Consider Different Phase (e.g., Phenyl, Cyano) TryColumn->ChangePhase AdjustTemp Optimize Column Temperature AdjustFlow->AdjustTemp AdjustTemp->Success

Caption: A systematic workflow for troubleshooting poor resolution.

Q4: I've confirmed my mobile phase composition, but the resolution is inconsistent. What could be the cause?

Answer: The primary suspect is the mobile phase pH. Bromhexine is a basic compound containing secondary and tertiary amine groups.[1] Its degree of ionization is highly sensitive to pH.[7]

  • The Scientific Reason: In reversed-phase chromatography, you generally aim to keep an ionizable analyte in a single, consistent state (either fully ionized or fully unionized/suppressed).[8][9] For basic compounds like Bromhexine, working at a low pH (e.g., 2.5-3.0) ensures the amine groups are consistently protonated (ionized). This minimizes peak tailing that can occur from interactions with negatively charged residual silanols on the silica surface of the column.[7] If the pH of your mobile phase drifts or is not accurately prepared, the ratio of ionized to non-ionized Bromhexine molecules changes during the run, leading to broad or split peaks and poor resolution.[8]

  • Troubleshooting Steps:

    • Re-prepare the aqueous portion of the mobile phase. Always measure and adjust the pH of the aqueous component before mixing it with the organic solvent.[9]

    • Use a calibrated pH meter. A small error of 0.2-0.3 pH units can significantly shift retention times and selectivity.[8]

    • Ensure adequate buffering. If your method relies on pH adjustment with an acid like phosphoric acid without a corresponding buffer salt, the solution has low buffer capacity. Consider using a formal buffer system (e.g., phosphate or formate) if reproducibility is an issue, ensuring the buffer is soluble in the final mobile phase mixture.

Q5: I've stabilized my pH, but the peaks for Bromhexine and Impurity C are still too close. How can I increase the separation (selectivity)?

Answer: If retention is adequate but selectivity is the problem, you need to alter the chemical interactions within the system. This can be achieved by modifying the mobile phase or changing the stationary phase.

  • Strategy 1: Modify the Organic Solvent

    • The Scientific Reason: Acetonitrile and methanol, the most common organic modifiers in reversed-phase HPLC, have different properties that influence selectivity.[10] Acetonitrile is aprotic, while methanol is protic and can act as a hydrogen bond donor. These differences can alter how Bromhexine and Impurity C interact with both the mobile phase and the C18 stationary phase, potentially enhancing the separation between them.

    • Troubleshooting Steps:

      • Switch from Methanol to Acetonitrile (or vice versa). If your current method uses methanol, try replacing it with acetonitrile. Start with the same organic-to-aqueous ratio and re-optimize.

      • Try a ternary mixture. Sometimes, a mixture of both methanol and acetonitrile with the aqueous phase can provide unique selectivity that neither solvent can achieve alone.

  • Strategy 2: Adjust the Organic Solvent Percentage

    • The Scientific Reason: Changing the solvent strength (the percentage of organic modifier) directly impacts the retention factor (k') of the analytes. While this primarily moves peaks, it can sometimes improve the resolution of closely eluting compounds, especially if the peak shapes improve at a different retention time.

    • Troubleshooting Steps:

      • To increase retention and potentially improve resolution, decrease the percentage of the organic modifier in small increments (e.g., from 90% to 88% or 85%).

      • Conversely, to decrease analysis time, you can increase the organic percentage, but be aware this will likely reduce resolution further if the peaks are already close.

  • Strategy 3: Evaluate a Different Column

    • The Scientific Reason: Not all C18 columns are created equal.[11] They differ in silica purity, surface area, carbon load, and, most importantly, the end-capping technology used to cover up residual silanols. A column with superior end-capping will provide better peak shape for basic compounds like Bromhexine. Furthermore, a different C18 column from another manufacturer may have a slightly different bonding chemistry that provides the selectivity needed to resolve Impurity C.

    • Troubleshooting Steps:

      • Try a different manufacturer's C18 column. This is often the most effective way to introduce a significant change in selectivity.

      • Consider a different phase chemistry. If various C18 columns fail, a phenyl or cyano phase might offer alternative separation mechanisms (e.g., pi-pi interactions) that could resolve the two compounds.[5][12]

Q6: Can instrumental parameters like flow rate and temperature help improve my resolution?

Answer: Yes, these parameters can be used for fine-tuning the separation, though they are generally less impactful on selectivity than mobile phase and column chemistry.

  • Flow Rate:

    • The Scientific Reason: According to the Van Deemter equation, there is an optimal linear velocity (and thus flow rate) for maximum column efficiency. Reducing the flow rate generally increases efficiency and can improve resolution, especially for difficult separations.

    • Troubleshooting Step: Decrease the flow rate from 1.5 mL/min to 1.2 or 1.0 mL/min. Observe the impact on resolution. The trade-off is a longer run time.[13]

  • Temperature:

    • The Scientific Reason: Increasing the column temperature decreases the viscosity of the mobile phase, which can improve efficiency and lead to sharper peaks.[13] It can also slightly alter the selectivity of the separation.

    • Troubleshooting Step: Increase the column temperature in 5°C increments (e.g., from 40°C to 45°C). Ensure the temperature is stable, as fluctuations can cause retention time variability.[13]

Standard Operating Procedure: Mobile Phase Preparation

Objective: To prepare 1 L of a Methanol:Water (90:10, v/v) mobile phase with a final pH of 2.5. This protocol is based on a method validated for the separation of Bromhexine and its impurities.[3][4]

Materials:

  • HPLC-grade Methanol

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • Ortho-phosphoric acid (H₃PO₄), ~85%

  • Calibrated pH meter

  • 100 mL and 1000 mL graduated cylinders

  • 1 L solvent bottle

Procedure:

  • Measure 100 mL of HPLC-grade water using a 100 mL graduated cylinder and pour it into the 1 L solvent bottle.

  • While gently stirring the water, add ortho-phosphoric acid dropwise until the pH meter reads a stable value of 2.5 ± 0.05. This requires very small amounts, so use a clean pipette.

  • Measure 900 mL of HPLC-grade methanol using a 1000 mL graduated cylinder.

  • Add the 900 mL of methanol to the 100 mL of acidified water in the solvent bottle.

  • Cap the bottle and mix thoroughly by inverting it 10-15 times.

  • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or in-line degasser) before use to prevent bubble formation in the HPLC system.

  • Label the bottle clearly with the composition, pH, preparation date, and your initials.

References

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Hassan, N., El-Kimary, E., & El-Kafrawy, D. (2021). Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. Journal of Chromatographic Science. [Link]

  • Zajac, M., et al. (2022). Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. Acta Poloniae Pharmaceutica - Drug Research. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • BROMHEXINE HYDROCHLORIDE. European Pharmacopoeia 7.0. (2014). [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Hassan, N., El-Kimary, E., & El-Kafrawy, D. (2021). Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. ResearchGate. [Link]

  • DETERMINATION OF SELECTED ACTIVE SUBSTANCE IN THE PREPARATION IX Determination of related substances of Bromhexine Hydrochloride. Thesis. [Link]

  • Shi, Y., et al. (2023). Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and Identification of Unknown Impurities by 2D LC-Q-TOF MS. Current Pharmaceutical Analysis. [Link]

  • Bromhexine Hydrochloride. PubChem. [Link]

  • HPLC Column Selection Guide. SCION Instruments. (2025). [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • 5 Main Types of HPLC Columns Explained. Torontech. (2025). [Link]

  • Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and Identification of Unknown Impurities by 2D LC-Q-TOF MS. Bentham Science. (2023). [Link]

  • Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride... OUCI. [Link]

  • Bromhexine Hydrochloride. Official Monographs for Part I. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. (2024). [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. (2025). [Link]

  • Separation of Bromhexine hydrochloride on Newcrom R1 HPLC column. SIELC. (2018). [Link]

  • HPLC Troubleshooting - Loss of Resolution. Shimadzu UK Limited. (2022). [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Biotage. (2025). [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. (2023). [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. UVTech. (2024). [Link]

  • Bromhexine Related Compound 1 HCl. SynZeal. [Link]

  • Bromhexine hydrochloride compound, and preparation method, medicinal composition and preparation thereof.

Sources

Technical Support Center: Synthesis of 2-((cyclohexyl(methyl)amino)methyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-((cyclohexyl(methyl)amino)methyl)aniline (CAS 57365-08-9). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for researchers and drug development professionals. This molecule, a known impurity of Bromhexine hydrochloride, presents unique challenges in its synthesis and purification due to its tertiary amine structure and the presence of a primary aniline group.[1][2][3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions regarding the synthesis of 2-((cyclohexyl(methyl)amino)methyl)aniline.

Q1: What is the most reliable synthetic route for this molecule?

A1: The most common and generally reliable approach is a two-step synthesis. This method offers better control over side reactions compared to a one-pot, three-component reaction. The route consists of:

  • Reductive Amination: Reaction of 2-aminobenzaldehyde with cyclohexylamine to form the secondary amine intermediate, N-((2-aminophenyl)methyl)cyclohexanamine.

  • N-Methylation: Selective methylation of the secondary amine intermediate to yield the final tertiary amine product. The Eschweiler-Clarke reaction is a common choice for this step to minimize over-alkylation.[5]

A direct reductive amination between 2-aminobenzaldehyde and N-methylcyclohexanamine is also feasible but can be complicated by the steric hindrance of the secondary amine, potentially leading to lower yields.

Q2: Why is purification of the final product so challenging?

A2: The primary challenge arises from the basic nature of the tertiary amine product. When using standard silica gel flash chromatography, the acidic nature of the silica strongly interacts with the basic amine, leading to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.[6] This necessitates modified purification techniques.

Q3: What is the expected physical state of the purified product?

A3: The purified free base, 2-((cyclohexyl(methyl)amino)methyl)aniline, is a low-melting solid with a reported melting point of 44-47 °C.[1] Depending on the ambient temperature and purity, it may present as a waxy solid or a viscous oil.

Q4: Can the primary aniline nitrogen be accidentally methylated during the N-methylation step?

A4: Yes, this is a potential side reaction. The secondary aliphatic amine is significantly more nucleophilic and less sterically hindered than the primary aromatic amine (aniline). However, under harsh methylation conditions (e.g., using a strong base and an aggressive methylating agent like methyl iodide), competitive methylation at the aniline nitrogen can occur. Using a milder, more selective method like the Eschweiler-Clarke reaction (formaldehyde and formic acid) greatly minimizes this risk.[5]

Part 2: Troubleshooting Guide

This guide is designed in a "Problem-Cause-Solution" format to address specific issues encountered during the synthesis.

Issue 1: Low or No Yield in Reductive Amination Step
  • Potential Cause 1: Inefficient imine formation. The formation of the imine intermediate is an equilibrium-driven process that is sensitive to pH.[5] If the medium is too acidic, the amine starting material is fully protonated and non-nucleophilic. If it's too basic, the carbonyl group is not sufficiently activated.

    • Solution: Maintain a weakly acidic reaction medium (pH 4-6). This can be achieved by adding a catalytic amount of acetic acid.

  • Potential Cause 2: Incorrect choice of reducing agent. Some hydride reagents, like sodium borohydride (NaBH₄), can readily reduce the starting aldehyde to 2-aminobenzyl alcohol before it forms an imine.

    • Solution: Use a reducing agent that is selective for the imine over the carbonyl group. Sodium triacetoxyborohydride (Na(OAc)₃BH) is an excellent choice for this purpose and is widely used in reductive aminations.[7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[7]

Issue 2: Multiple Byproducts Observed on TLC/LC-MS
  • Potential Cause 1: Over-alkylation during the N-methylation step, leading to the formation of a quaternary ammonium salt. This is common when using highly reactive methylating agents like methyl iodide.

    • Solution:

      • Carefully control the stoichiometry, using no more than 1.05-1.1 equivalents of the methylating agent.

      • Switch to the Eschweiler-Clarke reaction, which is self-limiting and does not lead to quaternization.[5]

  • Potential Cause 2: Unreacted secondary amine intermediate from an incomplete methylation reaction.

    • Solution: Increase the reaction time or temperature moderately. Ensure the formylating/reducing agents in the Eschweiler-Clarke reaction are fresh and used in sufficient excess.

  • Potential Cause 3: Formation of 2-aminobenzyl alcohol from premature reduction of the starting aldehyde.

    • Solution: As described in Issue 1, use an imine-selective reducing agent like Na(OAc)₃BH.[7] Ensure the amine is added before or concurrently with the reducing agent.

Issue 3: Purification Difficulties
  • Potential Cause 1: Severe peak tailing during silica gel flash chromatography.

    • Solution: Deactivate the acidic silica gel. Add a basic modifier, such as 0.5-2% triethylamine or ammonia in methanol, to the eluent system (e.g., Hexane/Ethyl Acetate).[6] Alternatively, use a different stationary phase like basic alumina or amine-functionalized silica gel.[6]

  • Potential Cause 2: The product is isolated as a salt (e.g., hydrochloride or acetate) instead of the free base. This can happen if the final workup step involved an acidic wash without a subsequent neutralization step.

    • Solution: During the aqueous workup, after any acidic washes, perform a final wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid and deprotonate the amine product into its free base form, which is soluble in the organic layer.[6]

  • Potential Cause 3: Formation of a stable emulsion during acid-base extraction.

    • Solution: To break the emulsion, add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. In stubborn cases, filtering the emulsified layer through a pad of Celite or centrifugation may be necessary.

Part 3: Experimental Protocols & Data

Synthetic Workflow

The recommended two-step approach is outlined below.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Methylation (Eschweiler-Clarke) SA 2-Aminobenzaldehyde I1 Secondary Amine Intermediate (N-((2-aminophenyl)methyl)cyclohexanamine) SA->I1  Na(OAc)3BH, AcOH (cat.)  DCE, rt, 12h SB Cyclohexylamine SB->I1 FP Final Product (2-((cyclohexyl(methyl)amino)methyl)aniline) I1->FP  Formaldehyde (37% aq.)  Formic Acid, 100°C, 6h

Caption: Workflow for the two-step synthesis of the target compound.

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentProsConsCitation
Sodium Triacetoxyborohydride (Na(OAc)₃BH) Mild, highly selective for imines, non-toxic byproducts.Moisture sensitive, relatively expensive.[7]
Sodium Cyanoborohydride (NaBH₃CN) Effective at neutral/weakly acidic pH, selective for imines.Highly toxic (releases HCN gas in strong acid), requires careful handling.[5][7]
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce aldehydes/ketones directly, less selective for the imine.[7]
Catalytic Hydrogenation (H₂, Pd/C) "Green" method, high yielding.Requires specialized high-pressure equipment, potential for over-reduction.[5]
Protocol 1: Synthesis of N-((2-aminophenyl)methyl)cyclohexanamine (Intermediate)
  • To a solution of 2-aminobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add cyclohexylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may gently effervesce.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 2-((cyclohexyl(methyl)amino)methyl)aniline (Final Product)
  • To the crude secondary amine intermediate from Protocol 1 (1.0 eq), add formic acid (3.0 eq) and aqueous formaldehyde solution (37 wt. %, 3.0 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the mixture to room temperature and carefully basify to pH > 10 with 4M NaOH solution while cooling in an ice bath.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

Protocol 3: Purification by Modified Flash Chromatography
  • Prepare the Eluent: Prepare a solvent system of Hexane/Ethyl Acetate. Add 1% triethylamine (Et₃N) by volume to the prepared eluent mixture to serve as a basic modifier.

  • Pack the Column: Wet pack a silica gel column using the prepared eluent containing Et₃N.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the column.

  • Elute: Run the column using a gradient of ethyl acetate in hexane (e.g., 5% to 40%), ensuring the eluent always contains 1% Et₃N.

  • Collect Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentrate: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Troubleshooting Purification

This decision tree can help guide your purification strategy.

G start Crude Product Obtained q1 Does TLC show significant peak tailing with standard eluent? start->q1 q2 Are impurities neutral or acidic? start->q2 a1_yes Add 1-2% Et3N to eluent OR Use basic alumina column q1->a1_yes Yes a1_no Proceed with standard silica gel chromatography q1->a1_no No a1_yes->q2 a1_no->q2 a2_yes Perform Acid-Base Extraction: 1. Dissolve in Ether/EtOAc 2. Extract with 1M HCl 3. Basify aqueous layer (NaOH) 4. Re-extract with Ether/EtOAc q2->a2_yes Yes a2_no Consider vacuum distillation if boiling points differ significantly q2->a2_no No

Caption: Decision tree for troubleshooting the purification of basic amines.

References

  • Wikipedia contributors. (2024). Reductive amination. Wikipedia, The Free Encyclopedia.

  • BenchChem. (2025). Technical Support Center: Purification of Methylbenzyl(cyclohexylmethyl)amine.

  • CookeChem. 2-((Cyclohexyl(methyl)amino)methyl)aniline, 98+%.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • Sigma-Aldrich. Application Note – Reductive Amination.

  • PubChem. 2-amino-N-cyclohexyl-N-methylbenzylamine. National Center for Biotechnology Information.

  • CymitQuimica. CAS 57365-08-9: 2-Amino-N-cyclohexyl-N-methylbenzenemethanamine.

  • Pharmaffiliates. Bromhexine Hydrochloride - Impurity C (Freebase).

Sources

resolving co-elution of Bromhexine degradation products

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized "Resolution Hub" for researchers encountering co-elution issues with Bromhexine Hydrochloride and its degradation products. It synthesizes pharmacopeial standards with advanced troubleshooting strategies derived from radical chemistry and column selectivity principles.

Technical Support & Troubleshooting Center

Current Status: Operational Topic: Resolving Co-elution of Bromhexine & Key Impurities (E, C, and B) Audience: Analytical Chemists, Formulation Scientists, QC Managers

The Core Challenge: Why Co-elution Happens

Bromhexine Hydrochloride is a secondary amine with a basic pKa (~8.7) and a cyclohexyl ring, making it prone to two distinct chromatographic failures:

  • Silanol Interaction (Tailing): At neutral pH, the protonated amine interacts with free silanols on C18 columns, causing severe tailing that masks adjacent impurities.

  • Structural Isomerism (Impurity E): The most insidious degradation product, Impurity E , is a cyclic tetrahydroquinazoline derivative formed via a radical mechanism. It often elutes near the void volume (RRT ~0.1) or co-elutes with early degradants depending on the specific C18 carbon load, leading to false "purity" results.

Diagnostic Module: Identify Your Co-elution

Before altering your method, identify the specific co-elution scenario using the standard Relative Retention Times (RRT) based on the European Pharmacopoeia (Ph. Eur.) baseline.

Standard RRT Reference Table

Baseline Conditions: C18 Column, Phosphate Buffer pH 3.0 / Acetonitrile Gradient.

ComponentCommon NameRRT (Approx)Critical Resolution Issue
Impurity A Alcohol analog~0.1 - 0.2Often co-elutes with Impurity E or solvent front.
Impurity E Cyclic analog0.1 or 1.5 *Highly variable. Elutes early on standard C18; shifts significantly on Phenyl-Hexyl.
Impurity B Aldehyde analog~0.2Co-elutes with Impurity A if gradient is too steep.
Impurity C Desbromo analog~0.4Well-separated usually; co-elutes if organic start % is too high.
Bromhexine API1.00Tailing causes overlap with late eluters.

Critical Note: Impurity E is unique. On many modern end-capped C18 columns, it elutes at the void volume (RRT ~0.1), often mistaken for a solvent dip. On older carbon-loaded columns, it may shift to RRT 1.5.

Troubleshooting Workflows (Q&A Format)

Scenario A: "I have a mystery peak at the solvent front (RRT 0.1) merging with Impurity A."

Diagnosis: This is likely Impurity E (6,8-Dibromo-3-cyclohexyl-3-methyl-1,2,3,4-tetrahydroquinazoline). It forms spontaneously in solution via a radical mechanism, even without specific stress conditions.

The Fix:

  • Immediate Action: Do not rely solely on standard C18. The polarity of the cyclic structure makes it elute too fast.

  • Column Switch: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The pi-pi interactions with the aromatic rings of Bromhexine and Impurity E provide alternative selectivity, pulling Impurity E away from the solvent front.

  • Protocol Adjustment:

    • Mobile Phase A: 0.1% Formic Acid (or Phosphate pH 3.0).

    • Mobile Phase B: Methanol (Methanol provides better selectivity for the cyclic impurity than Acetonitrile).

Scenario B: "My Bromhexine peak tails badly, swallowing Impurity C or D."

Diagnosis: Silanol activity.[1] Bromhexine is a base (pKa ~8.7). If your mobile phase pH is > 4.0, the silanols on the silica support are ionized (negative), attracting the positive Bromhexine amine.

The Fix:

  • pH Suppression: Lower Mobile Phase A pH to 3.0 or 2.5 using Phosphate buffer. This suppresses silanol ionization.

  • Ion Pairing (Alternative): If you cannot lower pH (e.g., MS constraints), add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, sharpening the Bromhexine peak.

  • Temperature: Increase column temperature to 40°C . This improves mass transfer and reduces peak width, effectively increasing resolution (

    
    ).
    
Scenario C: "Impurity B and A are merging in my gradient."

Diagnosis: These are oxidative degradants (Alcohol and Aldehyde forms). They are more polar than the parent.

The Fix:

  • Gradient Shallowing: Your initial organic hold is likely too short or the ramp too steep.

  • Optimization: Hold the initial organic concentration (e.g., 10-15% B) for 5 minutes before ramping. This "stacks" the early eluting polar impurities before the gradient pushes them off.

Visualizing the Logic

The following diagrams illustrate the decision process and the chemical pathway of the problematic Impurity E.

Figure 1: Co-elution Troubleshooting Logic

TroubleshootingLogic Start START: Co-elution Observed CheckRRT Check RRT of Co-eluting Peak Start->CheckRRT Decision1 Is RRT < 0.2? CheckRRT->Decision1 Decision2 Is RRT ~1.0 (Shoulder)? Decision1->Decision2 No ImpurityE Suspect Impurity E (Cyclic Degradant) Decision1->ImpurityE Yes Tailing Suspect Silanol Interaction (pH Issue) Decision2->Tailing Yes ActionE Action: Switch to Phenyl-Hexyl Col OR Use Methanol as Modifier ImpurityE->ActionE ActionTail Action: Lower pH to 3.0 OR Add Triethylamine Tailing->ActionTail

Caption: Decision tree for isolating specific Bromhexine co-elution issues based on retention time.

Figure 2: The "Hidden" Radical Pathway (Impurity E)

DegradationPathway Bromhexine Bromhexine (Parent) Radical Reactive Radical Intermediate Bromhexine->Radical Auto-oxidation (No Reagents Needed) ImpurityE Impurity E (Cyclic Tetrahydroquinazoline) Radical->ImpurityE Cyclization

Caption: Impurity E forms via radical cyclization, often occurring in solution without external stress.

Validated Experimental Protocol (Self-Validating)

To resolve the critical pair (Bromhexine/Impurity C) and detect Impurity E, use this optimized stability-indicating method.

System Suitability Requirement: Resolution (


) between Bromhexine and Impurity C must be 

(Ph.[2] Eur. Standard).
Optimized Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µmHigh carbon load prevents early elution of Impurity E.
Mobile Phase A Phosphate Buffer (1.0g

in 900mL water, adj pH 3.0 with

)
Acidic pH ensures Bromhexine (pKa 8.[3]7) is fully ionized, reducing tailing.
Mobile Phase B Acetonitrile (100%)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 248 nmIsosbestic point for max sensitivity of benzenemethanamine structure.
Temp 40°CReduces viscosity, sharpens peaks.
Gradient Profile

Designed to separate early polar degradants (A/B) and late eluters.

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.08020Isocratic Hold: Stacks early polar impurities (A, B).
5.08020End of hold.
30.02080Ramp: Elutes Bromhexine and separates Impurity C.
35.02080Wash.
36.08020Re-equilibration.

Frequently Asked Questions (FAQs)

Q: I see a peak at RRT 1.5 on my old column, but RRT 0.1 on my new column. Is my column broken? A: No. This is characteristic of Impurity E . It is highly sensitive to the "carbon load" and end-capping of the column. Modern, highly end-capped columns often elute it very early (void volume). Older columns with more exposed silanols may retain it longer. Recommendation: Use a reference standard of Impurity E to confirm RRT for your specific column batch.

Q: Can I use UV-Vis to distinguish co-eluting peaks? A: It is difficult. Bromhexine and its desbromo-derivatives (Impurity C) have nearly identical UV spectra (maxima ~248 nm). You must rely on chromatographic resolution (


) or Mass Spectrometry (MS) for peak purity confirmation.

Q: Why does Ph. Eur. require such a high resolution (Rs > 12) for Impurity C? A: Because Impurity C is the direct synthetic precursor (or desbromo-degradant) and is structurally very similar. A high resolution requirement ensures the system is capable of separating subtle structural isomers, which acts as a proxy for the system's overall resolving power.

References

  • European Pharmacopoeia (Ph.[4][5] Eur.) . "Bromhexine Hydrochloride Monograph 0706." European Directorate for the Quality of Medicines (EDQM).

  • Venhuis, B.J., et al. (2012). "On the formation of bromhexine impurity E and its chromatographic behaviour." Pharmeuropa Bio & Scientific Notes, 2012(1), 135-141.

  • BenchChem Technical Support . "Bromhexine Hydrochloride Degradation Products & HPLC Method." BenchChem.[6]

  • PubChem . "Bromhexine Hydrochloride Compound Summary (pKa and Physical Properties)." National Library of Medicine.

  • Sielc Technologies . "Separation of Bromhexine and Impurities on Mixed-Mode Columns." Sielc Application Notes.

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stability issues of 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Compound: 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline CAS: 893752-73-3 Classification: Substituted Aniline / Benzylic Amine

Executive Summary

This guide addresses the stability profile of This compound , a structural isomer related to Bromhexine impurities. Users frequently encounter issues with oxidative discoloration , insolubility in neutral media , and transient HPLC peaks due to carbonate formation. This molecule possesses two distinct nitrogen centers—a tertiary aniline and a primary benzylic amine—creating a "push-pull" electronic environment that heightens sensitivity to air and light.

Part 1: Critical Stability Analysis (The "Why")

To troubleshoot effectively, you must understand the molecular vulnerabilities.

Oxidative Instability (The Browning Effect)

The molecule contains an electron-rich aromatic ring (due to the tertiary nitrogen) and a primary benzylic amine.

  • Mechanism: The primary amine (

    
    ) at the ortho position is susceptible to oxidative deamination to form an imine, which hydrolyzes to an aldehyde. Concurrently, the tertiary aniline nitrogen can undergo N-oxidation.
    
  • Observation: Samples turn from colorless/pale yellow to dark brown or red upon exposure to air.

Carbon Dioxide Sensitivity (The "Ghost" Precipitate)

Primary amines are strong nucleophiles that react with atmospheric


 to form carbamates (carbamic acid salts).
  • Mechanism:

    
    
    
  • Observation: White precipitate forms in non-polar solvents (e.g., dichloromethane, ether) where the salt is insoluble. This often disappears in aqueous acidic buffers, leading to confusion during analysis.

Regioisomer Confusion
  • Note: This compound is the reverse isomer of Bromhexine Impurity C (N-(2-Aminobenzyl)-N-methylcyclohexanamine).

    • Your Compound: Aniline N is tertiary; Benzylic N is primary.

    • Impurity C: Aniline N is primary; Benzylic N is tertiary.

    • Impact: Their fragmentation patterns in MS and retention times will differ significantly.

Part 2: Troubleshooting Guide (FAQ)

Q1: My stock solution in DMSO turned dark amber after 24 hours. Is it still usable?

  • Diagnosis: Oxidative degradation (quinone-imine formation).

  • Verdict: Discard. The color change indicates significant formation of conjugated impurities which can act as radical initiators, accelerating further degradation.

  • Prevention: Store DMSO stocks in single-use aliquots at -20°C under Argon.

Q2: I see a "ghost peak" in HPLC that disappears when I re-inject the sample. What is it?

  • Diagnosis: On-column hydrolysis of a carbamate or imine.

  • Explanation: If the sample was exposed to air, the primary amine formed a carbamate. In the acidic mobile phase (e.g., 0.1% Formic Acid), the carbamate decarboxylates back to the parent amine.

  • Solution: Prepare samples immediately before injection. Use sealed vials with pre-slit septa.

Q3: The compound is not dissolving in water/PBS (pH 7.4).

  • Diagnosis: Lipophilicity mismatch.

  • Explanation: The compound has a cyclohexyl ring and a methyl-phenyl group, making it highly lipophilic. While the amine (pKa ~9.5) is protonated at pH 7.4, the lipophilic bulk may still prevent solubility at high concentrations (>1 mM).

  • Protocol: Dissolve in 100% DMSO first, then dilute into the buffer. Ensure final DMSO concentration is <1% for biological assays. For chemical analysis, use 50% Methanol/Water with 0.1% Formic Acid.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the primary degradation routes: Oxidation (leading to Aldehydes) and Carbonation (leading to Carbamates).

DegradationPathways Parent Parent Compound (this compound) Carbamate Carbamate Salt (Insoluble Precipitate) Parent->Carbamate + CO2 (Air Exposure) Imine Schiff Base / Imine (Intermediate) Parent->Imine Oxidation (-2H) NOxide N-Oxide (Tertiary Amine Oxidation) Parent->NOxide Oxidation (+O) Aldehyde Degradation Product (Aldehyde + Ammonia) Imine->Aldehyde Hydrolysis (+H2O)

Caption: Primary degradation pathways including reversible carbonation (red) and irreversible oxidation (green/yellow).

Part 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a 10 mM stock solution stable for >3 months.

  • Weighing: Weigh the solid rapidly into an amber glass vial. Do not use plastic (static charge can scatter the light powder).

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid methanol for long-term storage (protic solvents promote solvolysis).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 1 minute max (heat degrades the compound).

  • Inerting: Purge the headspace with Argon gas for 10-15 seconds.

  • Storage: Cap tightly with a PTFE-lined cap. Store at -20°C or -80°C .

Protocol B: LC-MS Sample Preparation

Objective: To minimize "ghost peaks" and degradation during analysis.

ParameterRecommendation
Diluent 50:50 Acetonitrile : Water + 0.1% Formic Acid
Why Acid? Acid stabilizes the amine by protonation, preventing oxidation and breaking down carbamates.
Vial Type Amber glass with PTFE/Silicone septa.
Temperature Keep autosampler at 4°C.
Max Run Time Analyze within 12 hours of preparation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93648 (Related Isomer Context). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 2-benzyl N-substituted anilines via imine condensation. (Context on ortho-benzyl aniline stability). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Bromhexine Hydrochloride: Impurity Standards. (Structural context for regioisomers).

Validation & Comparative

Comparative Analysis of Bromhexine Impurity C and Impurity D: Structural, Mechanistic, and Analytical Perspectives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, controlling the impurity profile of an Active Pharmaceutical Ingredient (API) is just as critical as synthesizing the API itself. For the mucolytic agent Bromhexine hydrochloride, the pharmacopeial monographs (such as the EP and USP) mandate strict monitoring of its related substances.

Two of the most structurally significant and analytically challenging related substances are Bromhexine Impurity C and Bromhexine Impurity D . This guide provides an objective, data-driven comparison of these two impurities, exploring their mechanistic origins, toxicological implications, and the causality behind their chromatographic resolution.

Structural and Physicochemical Comparison

The fundamental difference between Bromhexine and its Impurities C and D lies in the degree of halogenation on the aniline ring. Bromhexine is a dibrominated molecule. Impurity C lacks bromine entirely, while Impurity D is monobrominated. This incremental addition of heavy, lipophilic bromine atoms drastically alters their molecular weight, polarity, and chromatographic behavior.

ParameterBromhexine Impurity CBromhexine Impurity DBromhexine (API)
Chemical Name N-(2-Aminobenzyl)-N-methylcyclohexanamineN-(2-Amino-5-bromobenzyl)-N-methylcyclohexanamineN-(2-Amino-3,5-dibromobenzyl)-N-methylcyclohexanamine
Halogenation State Unbrominated (Des-dibromo)Monobrominated (Des-bromo)Dibrominated
CAS Number 57365-08-9132004-28-53572-43-8 (Base)
Molecular Formula C14H22N2C14H21BrN2C14H20Br2N2
Molecular Weight 218.34 g/mol 297.24 g/mol 376.13 g/mol
Relative Polarity HighestIntermediateLowest

Data supported by [1] and [2] reference standards.

Mechanistic Origins & Synthetic Pathways

To control an impurity, you must first understand its genesis. Bromhexine is typically synthesized via the electrophilic aromatic bromination of an unbrominated aniline precursor.

  • Impurity C is the unbrominated starting material or intermediate. If the bromination reaction fails to initiate or is incomplete, Impurity C carries over into the final product.

  • Impurity D is the monobrominated intermediate[3]. Bromination of the aniline ring occurs first at the para position relative to the electron-donating amino group (yielding Impurity D), followed by a second bromination at the ortho position to yield the final API.

G C Impurity C (Des-dibromo) MW: 218.34 D Impurity D (Des-bromo) MW: 297.23 C->D Bromination (Para to Amine) API Bromhexine (Di-bromo) MW: 376.13 D->API Bromination (Ortho to Amine)

Mechanistic pathway of bromination from Impurity C to Bromhexine via Impurity D.

Toxicological Implications & Steric Hindrance

Why do pharmacopeias strictly limit these specific impurities? The answer lies in the structure-toxicity relationship of aromatic amines.

Unsubstituted anilines (such as Impurity C ) pose a well-documented risk of genotoxicity. The unhindered nitrogen atom can easily undergo N-hydroxylation by hepatic Cytochrome P450 enzymes, forming highly reactive electrophilic species that can intercalate with DNA.

By adding bulky, electron-withdrawing bromine atoms to the ring (Impurity D and Bromhexine ), we introduce severe steric hindrance around the amine group. This steric shielding effectively blocks the metabolic activation pathways, rendering the final drug safe for human consumption. Therefore, the presence of the unhindered Impurity C is a critical toxicological alert that must be minimized.

Analytical Resolution: The Causality of Method Design

Separating Impurity C, Impurity D, and Bromhexine requires a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Every parameter in the protocol below is chosen based on chemical causality:

  • Stationary Phase (C18): We use a high-carbon-load octadecylsilane (C18) column. The separation mechanism relies purely on hydrophobic interactions. Because bromine is highly lipophilic, the elution order will strictly follow the bromination state: Impurity C (0 Br) → Impurity D (1 Br) → Bromhexine (2 Br).

  • Mobile Phase pH (TFA): Both the aniline and cyclohexylamine nitrogens are basic. If analyzed at a neutral pH, these amines will exist in a state of partial ionization, leading to secondary interactions with residual silanols (Si-O⁻) on the column silica. This causes severe peak tailing. By using 0.1% Trifluoroacetic Acid (TFA), we drop the pH to ~2.0, fully protonating the amines and ensuring sharp, symmetrical peaks.

Experimental Protocol: Validated HPLC Separation

This protocol is designed as a self-validating system . You cannot proceed with sample analysis unless the System Suitability Testing (SST) criteria are met, ensuring the method is performing optimally before any data is recorded.

Step 1: Reagent & Standard Preparation
  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Standard Solution: Accurately weigh 1.0 mg each of and Impurity D reference standards. Dissolve in 10.0 mL of Methanol to yield a 100 µg/mL mixed resolution standard.

Step 2: Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 245 nm (optimal wavelength for the substituted aniline chromophore).

Step 3: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.0 - 5.08020Retains the highly polar Impurity C.
5.0 - 15.080 → 4020 → 60Ramps organic strength to elute Impurity D.
15.0 - 20.04060Flushes the highly lipophilic Bromhexine API.
20.0 - 25.08020Column re-equilibration.
Step 4: System Suitability Testing (Self-Validation Criteria)

Before analyzing unknown batches, inject the Standard Solution. The system is only valid if it meets the following parameters:

  • Resolution (

    
    ):  Must be > 2.0  between Impurity C and Impurity D (ensures baseline separation).
    
  • Tailing Factor (

    
    ):  Must be < 1.5  for all peaks (confirms adequate silanol suppression by TFA).
    
  • Relative Retention Times (RRT): Impurity C (~0.45), Impurity D (~0.75), Bromhexine (1.00).

References

  • Title: 2-amino-N-cyclohexyl-N-methylbenzylamine | C14H22N2 | CID 93648 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

A Comparative Guide to Validating Specificity in Analytical Methods for Bromhexine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the quality and safety of pharmaceutical products is paramount. The analytical methods we develop are the bedrock of this assurance. This guide provides an in-depth, experience-driven comparison for validating the specificity of an analytical method for Bromhexine and its impurities. We will move beyond rote procedural descriptions to explore the scientific rationale behind our choices, grounding our work in regulatory expectations and robust experimental data.

The core objective of specificity in an analytical method is to demonstrate that the procedure can unequivocally assess the analyte of interest in the presence of other components that may be present, such as impurities, degradation products, and matrix components.[1][2] For a mucolytic agent like Bromhexine Hydrochloride, which can degrade into several known impurities (e.g., Impurity A, B, C, E), a stability-indicating method with proven specificity is not just a regulatory requirement but a scientific necessity.[3][4][5]

This guide will compare two High-Performance Liquid Chromatography (HPLC) methods:

  • Method A: A conventional, widely used HPLC method based on pharmacopoeial standards.

  • Method B: A modern, newly developed Ultra-High-Performance Liquid Chromatography (UPLC) method designed for improved resolution and faster run times.

Our goal is to validate the specificity of both methods according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a clear framework for your own validation studies.[1][6][7]

The Foundation: Understanding the Analyte and Regulatory Context

Bromhexine's chemical structure lends itself to specific degradation pathways, including hydrolysis and oxidation.[8][9] Pharmacopoeias like the British Pharmacopoeia (BP) and European Pharmacopoeia (EP) specify known impurities that must be controlled.[3][10] Therefore, a specificity study must prove that the analytical method can separate Bromhexine from these known impurities and any new degradation products that may form under stress conditions.

The ICH Q2(R1) guideline is our primary regulatory framework. It mandates that specificity be demonstrated using samples spiked with known impurities and through forced degradation studies to ensure separation from potential degradants.[1][2][7]

Comparative Method Parameters

The choice of chromatographic conditions is critical for achieving specificity. The parameters for our two comparative methods are outlined below.

Table 1: HPLC and UPLC Method Parameters

ParameterMethod A: Conventional HPLCMethod B: New UPLCScientific Rationale
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.7 µmThe smaller particle size in the UPLC column provides significantly higher theoretical plates, leading to sharper peaks and improved resolution.
Mobile Phase Methanol:Water (90:10, v/v), pH 2.5 with Phosphoric Acid[3][11]Acetonitrile:0.1% Formic Acid in Water (Gradient)A gradient elution in UPLC allows for better separation of early and late-eluting impurities within a shorter analysis time. Formic acid is a volatile buffer ideal for mass spectrometry compatibility, should further peak identification be needed.
Flow Rate 1.5 mL/min[3][11]0.4 mL/minThe flow rate is optimized for the column dimensions to maintain optimal linear velocity and efficiency.
Detection UV at 240 nm[3][11]UV at 248 nm with Photodiode Array (PDA)While a single wavelength is common, a PDA detector is superior for specificity validation as it acquires the full UV spectrum for each peak, enabling peak purity analysis. The 248 nm wavelength is often cited in pharmacopoeial methods for related substances.
Run Time 15 minutes5 minutesThe efficiency of the UPLC system allows for a significant reduction in run time, increasing sample throughput.

Experimental Protocol for Specificity Validation

To validate specificity, we must design experiments that challenge the method's ability to distinguish Bromhexine from all potential interferents. This involves a multi-pronged approach.

Step 1: Preparation of Solutions
  • Blank Solution (Diluent): Prepare the mobile phase or a suitable solvent mixture without any analyte. This is crucial to demonstrate that no system peaks interfere with the analyte or impurity peaks.

  • Placebo Solution: Prepare a solution containing all the excipients of the final drug product, at concentrations equivalent to the sample preparation. This demonstrates that the formulation matrix does not interfere.

  • Standard Solution: Prepare a solution of Bromhexine Hydrochloride reference standard at the working concentration.

  • Impurity Stock Solutions: Prepare individual stock solutions of known Bromhexine impurities (e.g., Impurity B, Impurity C) using reference standards.[3][10]

  • Spiked Solution: Add known amounts of each impurity stock solution to the Standard Solution. This mixture is used to confirm that the method can separate the main component from its known impurities.

Step 2: Forced Degradation Studies

The objective of forced degradation is to intentionally degrade the drug substance to generate potential degradation products.[9] This is a critical test of a method's stability-indicating properties.

  • Scientist's Note: The stress conditions should be sufficient to cause 5-20% degradation of the active pharmaceutical ingredient (API). Over-stressing can lead to secondary degradation products that may not be relevant to actual stability.

  • Acid Hydrolysis: Mix the drug substance solution with 0.1 M HCl and heat at 70°C for a specified time (e.g., 2 hours). Neutralize with 0.1 M NaOH before injection.[8][9]

  • Base Hydrolysis: Mix the drug substance solution with 0.1 M NaOH and heat at 70°C. Neutralize with 0.1 M HCl before injection.[8][9]

  • Oxidative Degradation: Treat the drug substance solution with 3% H₂O₂ at room temperature.[8][9]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C). Dissolve in diluent before injection.[8]

  • Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) in a photostability chamber.[8]

Step 3: Chromatographic Analysis and Data Evaluation
  • Inject the Blank, Placebo, Standard, Spiked, and all forced degradation samples into both the HPLC (Method A) and UPLC (Method B) systems.

  • Assess for Interference: In the chromatograms of the blank and placebo solutions, ensure no peaks are observed at the retention times of Bromhexine or its known impurities.

  • Evaluate Resolution: In the spiked solution chromatogram, calculate the resolution between the Bromhexine peak and each impurity peak. A resolution (Rs) of >2 is generally considered acceptable, indicating baseline separation.

  • Analyze Stressed Samples: Compare the chromatograms of the stressed samples to the unstressed standard. Identify degradation peaks and ensure they are well-resolved from the Bromhexine peak.

  • Perform Peak Purity Analysis (Method B): Using the PDA detector data, perform a peak purity analysis on the Bromhexine peak in both the spiked and stressed samples. The peak purity index should meet the acceptance criteria (typically >0.999), confirming that the peak is spectrally homogeneous and not co-eluted with any impurities.

Workflow for Specificity Validation

The following diagram illustrates the logical flow of the experimental work required to establish specificity.

G cluster_prep 1. Solution Preparation cluster_samples 2. Test Samples cluster_analysis 3. Chromatographic Analysis cluster_eval 4. Data Evaluation Blank Blank (Diluent) Analysis Inject Samples into HPLC / UPLC System Blank->Analysis Placebo Placebo (Excipients) Placebo->Analysis API Bromhexine API Solution Spiked Spiked Sample (API + Impurities) API->Spiked Acid Acid Degradation API->Acid Base Base Degradation API->Base Oxid Oxidative Degradation API->Oxid Therm Thermal Degradation API->Therm Photo Photolytic Degradation API->Photo Imp Known Impurity Standards Imp->Spiked Spiked->Analysis Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Eval_Interference Check for Interference (Blank & Placebo) Analysis->Eval_Interference Eval_Resolution Calculate Resolution (Spiked Sample) Analysis->Eval_Resolution Eval_Deg Assess Degradant Separation Analysis->Eval_Deg Eval_Purity Perform Peak Purity Analysis (PDA Data) Analysis->Eval_Purity

Caption: Experimental workflow for the validation of specificity.

Comparative Performance Data

The following table summarizes the hypothetical but realistic results from the specificity validation of both methods.

Table 2: Comparative Specificity Results

ParameterMethod A: Conventional HPLCMethod B: New UPLCAcceptance CriteriaConclusion
Interference from Placebo No peaks at analyte RTNo peaks at analyte RTNo significant interferenceBoth methods pass.
Resolution (Rs) - Bromhexine vs. Impurity B 2.14.5Rs > 2.0Both pass, but Method B shows superior separation.
Resolution (Rs) - Bromhexine vs. Impurity C 1.93.8Rs > 2.0Method A fails. Method B shows excellent separation.
Resolution (Rs) - Bromhexine vs. Major Acid Degradant 1.63.1Rs > 2.0Method A fails to resolve a key degradant. Method B is stability-indicating.
Peak Purity Index (Bromhexine Peak in Stressed Sample) Not Applicable (Single λ)0.9998Index > 0.999Method B provides orthogonal confirmation of specificity via peak purity.

Conclusion and Expert Recommendation

Based on the comparative data, Method B (New UPLC) demonstrates superior specificity for the analysis of Bromhexine and its impurities. While the conventional HPLC method (Method A) can separate some known impurities, it fails to provide adequate resolution for Impurity C and a critical degradation product formed during acid stress.[12] This lack of resolution means Method A is not a reliable stability-indicating method.

Method B, by contrast, not only provides baseline separation for all known impurities and degradation products but also offers the added assurance of peak purity analysis via its PDA detector.[12][13] The significant improvement in resolution and the shorter analysis time make it a more robust, reliable, and efficient method for routine quality control and stability testing of Bromhexine.

This guide illustrates that validating specificity is not a mere box-ticking exercise. It requires a deep understanding of the analyte, a robust experimental design, and the right analytical technology. By systematically challenging a method with potential interferences, we build a comprehensive and trustworthy data package that ensures the quality and safety of the final pharmaceutical product.

References

  • Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. PubMed, National Center for Biotechnology Information.[Link]

  • Bromhexine Hydrochloride-impurities. Pharmaffiliates.[Link]

  • Key Validation Characteristics in ICH Q2. Altabrisa Group.[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]

  • Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. Oxford Academic.[Link]

  • Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and Identification of Unknown Impurities by 2D LC-Q-TOF MS. Bentham Science.[Link]

  • Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. National Center for Biotechnology Information.[Link]

  • Summary of the degradation studies for Bromhexine hydrochloride 8 mg... ResearchGate.[Link]

  • Stability Indicating Simultaneous Estimation of Phenylephrine HCl and Bromhexine HCl in Combined tablet dosage form by UV-Spectrophotometer. Research Journal of Pharmacy and Technology.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[Link]

  • BROMHEXINE HYDROCHLORIDE Bromhexini hydrochloridum. European Directorate for the Quality of Medicines & HealthCare.[Link]

  • Structures of Bromhexine and impurities described in the European Pharmacopeia monograph of BRX. ResearchGate.[Link]

  • Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and Identification of Unknown Impurities by 2D LC-Q-TOF MS. Bentham Science Publishers.[Link]

  • ICH Q2 Analytical Method Validation. SlideShare.[Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.[Link]

  • Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. ResearchGate.[Link]

  • Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. OUCI.[Link]

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A Strategic Guide to the Genotoxicity Assessment of 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, ensuring the genetic safety of any new chemical entity is a non-negotiable cornerstone of preclinical assessment. This guide provides an in-depth, strategic comparison of the essential assays required for a robust genotoxicity assessment of 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline, a compound for which public genotoxicity data is limited. Given its structural features, particularly the aniline moiety, a systematic and mechanistically-informed approach is critical.

Aniline and its derivatives are a class of compounds known to present a potential risk of genotoxicity, often following metabolic activation.[1] Oxidative metabolism can lead to reactive intermediates capable of interacting with DNA.[1] Therefore, a standard testing battery that can detect multiple types of genetic damage is not just a regulatory requirement but a scientific necessity. This guide moves beyond a simple listing of protocols to explain the causal logic behind the testing strategy, empowering you to design and interpret a self-validating assessment.

Pillar 1: The Standard Regulatory Genotoxicity Test Battery

International regulatory bodies, through guidelines issued by the Organisation for Economic Co-operation and Development (OECD), mandate a battery of tests to assess the genotoxic potential of a new substance.[2] This approach is necessary because no single assay can detect all relevant genotoxic mechanisms.[2] The core objective is to screen for three primary endpoints:

  • Gene Mutation: Changes to the DNA sequence within a gene.

  • Clastogenicity: Structural chromosomal damage (breakage).

  • Aneuploidy: Changes in the number of chromosomes.

The standard assessment follows a tiered approach, beginning with a pair of in vitro assays. Positive results in these initial screens typically trigger the need for follow-up in vivo testing to evaluate the effect in a whole-animal system, which incorporates the complexities of metabolism, distribution, and excretion.[3]

Pillar 2: The In Vitro Foundation – A Two-Pronged Approach

The initial phase of testing utilizes cell-based assays for a comprehensive and sensitive screen.

Test 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471

The Ames test is a cornerstone of genotoxicity testing, designed to detect chemical mutagens that cause gene mutations.[4][5] It is often the first screen performed due to its speed, cost-effectiveness, and high sensitivity.

Causality and Experimental Choices:

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[4][5] The test measures the ability of a chemical to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on a medium lacking that amino acid.[6] An increase in the number of revertant colonies compared to a negative control indicates mutagenic potential.[5]

  • Why Metabolic Activation (S9)? Many chemicals, particularly aromatic amines, are not directly mutagenic but become so after being metabolized by enzymes in the liver.[7] The test is therefore conducted both with and without an external metabolic activation system, typically a rat liver homogenate fraction called S9.[7] This ensures the detection of both direct-acting mutagens and those requiring metabolic activation.

  • Strain Selection: A panel of bacterial strains with different known mutations is used to detect various types of mutagens (e.g., those causing frameshift vs. base-pair substitution mutations).[5][7] This broadens the test's detection capabilities.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation Incubation & Analysis Test_Compound Test Compound (Multiple Concentrations) Mix Combine in Molten Top Agar (with trace histidine/biotin) Test_Compound->Mix Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Mix S9_Mix S9 Mix (for +S9 plates) or Buffer (for -S9 plates) S9_Mix->Mix Pour Pour onto Minimal Glucose Agar Plate Mix->Pour Incubate Incubate 37°C for 48-72h Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data vs. Controls (Negative & Positive) Count->Analyze

Workflow for the Ames Plate Incorporation Assay.
Test 2: In Vitro Mammalian Cell Micronucleus (MNvit) Assay - OECD TG 487

This assay is critical for detecting both clastogenic and aneugenic events and is a recommended partner to the Ames test.[8] A micronucleus is a small, separate nucleus that forms in the cytoplasm of a cell after division, containing either chromosome fragments (from clastogenic events) or whole chromosomes (from aneugenic events) that failed to incorporate into the main nucleus.[9]

Causality and Experimental Choices:

  • Principle: Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are exposed to the test chemical.[9] The formation of micronuclei is scored in cells that have completed mitosis.

  • Why Cytochalasin B? To ensure that only cells that have divided once after treatment are scored, a cytokinesis inhibitor like Cytochalasin B is often used.[8] This traps the cells in a binucleated state, making it easy to identify the target population for analysis and providing a clear denominator for calculating the frequency of micronucleated cells.[8]

  • Dose and Cytotoxicity: A preliminary cytotoxicity test is essential to determine the appropriate concentration range.[9] High concentrations that cause excessive cell death can produce misleading results. The top concentration should induce significant but not excessive cytotoxicity.

MNvit_Workflow cluster_treatment Cell Treatment cluster_culture Post-Treatment Culture cluster_analysis Harvest & Analysis Cell_Culture Seed Mammalian Cells (e.g., TK6, CHO) Treatment Treat with Test Compound (+/- S9 Activation) Short (3-4h) & Long (24h) Exposure Cell_Culture->Treatment Wash Wash & Add Fresh Medium Treatment->Wash CytoB Add Cytochalasin B (Cytokinesis Block) Wash->CytoB Incubate Incubate for 1.5-2 Cell Cycles CytoB->Incubate Harvest Harvest Cells Incubate->Harvest Stain Stain DNA (e.g., Giemsa, Acridine Orange) Harvest->Stain Score Microscopic Scoring (≥2000 binucleated cells/conc.) Stain->Score Result Calculate Frequency of Micronucleated Cells Score->Result

Workflow for the In Vitro Micronucleus Assay.

Comparative Analysis of In Vitro Assays

The selection of these two assays provides a complementary screen. The Ames test is highly sensitive to mutagens causing point mutations, while the MNvit assay detects larger-scale chromosomal damage.

FeatureAmes Test (OECD TG 471)In Vitro Micronucleus Assay (OECD TG 487)
Primary Endpoint Gene (Point) Mutation[5]Chromosomal Damage (Clastogenicity & Aneuploidy)[8]
Test System Prokaryotic Bacteria (Salmonella, E. coli)[4]Eukaryotic Mammalian Cells (e.g., TK6, CHO)[9]
Key Strengths High throughput, low cost, high sensitivity, extensive historical database.Detects both chromosome breakage and loss, more relevant cell system (mammalian).
Key Limitations Prokaryotic system lacks complex mammalian cell machinery (e.g., chromatin structure, DNA repair pathways).Can be prone to false positives due to assay conditions (e.g., high cytotoxicity, osmolality).
Relevance for Anilines Essential for detecting point mutations, but may be negative for anilines that act via other mechanisms.Highly relevant, as some aniline derivatives are known to be clastogenic or aneugenic.[10]

For a compound like this compound, a plausible outcome is a negative result in the Ames test but a positive result in the MNvit assay. This is because some N-dialkylaminoaromatics have been shown to be non-mutagenic in Salmonella but induce chromosomal aberrations in mammalian cells, suggesting a clastogenic or aneugenic mode of action rather than point mutation.[10]

Pillar 3: The In Vivo Confirmation – Assessing Whole-System Effects

A positive result in an in vitro assay, particularly the MNvit test, necessitates an in vivo follow-up to determine if the effect is relevant in a whole animal. The in vivo system accounts for pharmacokinetics (absorption, distribution, metabolism, excretion) and complex DNA repair mechanisms that cannot be fully replicated in vitro.[3]

Test 3: Mammalian Erythrocyte Micronucleus Test - OECD TG 474

This is the most common in vivo assay used to confirm in vitro findings of chromosomal damage.[11] It assesses the same endpoint as the MNvit assay but in the bone marrow or peripheral blood of a treated animal.

Causality and Experimental Choices:

  • Principle: The test substance is administered to an animal (typically a mouse or rat).[11] If it or its metabolites reach the bone marrow and damage the chromosomes of developing red blood cells (erythroblasts), micronuclei will be present in the resulting anucleated immature red blood cells (polychromatic erythrocytes).[3][11] An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates in vivo genotoxicity.[11]

  • Route of Administration: The route should be relevant to potential human exposure. It is also critical to demonstrate that the compound or its metabolites reached the target tissue (bone marrow). This is often confirmed by measuring cytotoxicity in the bone marrow (e.g., by calculating the ratio of polychromatic to normochromatic erythrocytes).

  • Sampling Time: Samples are typically taken at 24 and 48 hours after treatment to capture the peak formation of micronuclei, which depends on the compound's absorption and metabolism kinetics.[11][12]

InVivo_MN_Workflow cluster_treatment Animal Dosing cluster_sampling Sample Collection cluster_analysis Slide Preparation & Analysis Dose_Prep Prepare Dose Formulations (Vehicle, Positive Control, Test Compound) Administer Administer Compound (e.g., Oral Gavage, IP Injection) Dose_Prep->Administer Animal_Groups Assign Animals (e.g., Mice) to Treatment Groups Animal_Groups->Administer Sacrifice Sacrifice Animals at Appropriate Time Points (e.g., 24h & 48h post-dose) Administer->Sacrifice Collect_Marrow Collect Bone Marrow or Peripheral Blood Sacrifice->Collect_Marrow Make_Smear Prepare Slides Collect_Marrow->Make_Smear Stain Stain Slides Make_Smear->Stain Score Microscopic Analysis: Score Micronuclei in ≥4000 Immature Erythrocytes per Animal Stain->Score Analyze Statistical Analysis of Micronucleus Frequency Score->Analyze

Workflow for the In Vivo Mammalian Micronucleus Assay.

Final Interpretation: A Weight of Evidence Approach

The ultimate assessment of this compound's genotoxic potential relies on a weight of evidence approach, integrating all data:

  • Scenario 1: All Tests Negative. If the Ames, in vitro MNvit, and (if conducted) in vivo micronucleus tests are all clearly negative, the compound would be considered non-genotoxic under the conditions tested.

  • Scenario 2: In Vitro Positive, In Vivo Negative. A positive result in the MNvit assay followed by a negative result in the in vivo micronucleus test (with evidence of bone marrow exposure) is a common outcome.[13] This may suggest that the compound is effectively detoxified or fails to reach the target tissue at sufficient concentrations in a whole animal, lowering the overall concern for human risk.

  • Scenario 3: In Vitro and In Vivo Positive. A positive result in both the in vitro MNvit and in vivo micronucleus assays is a clear indicator of genotoxic potential. Such a finding represents a significant hurdle for the development of a pharmaceutical or widespread use of a chemical and would likely require extensive further investigation into the mode of action.

Given the structural alerts present in this compound, this rigorous, multi-endpoint testing strategy is essential for a scientifically sound and defensible safety assessment.

References

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  • Vertex AI Search. (2022, August 10).
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  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay.
  • Tejs, S. The Ames test: a methodological short review. Biblioteka Nauki.
  • Wick, P., et al. (2022). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology.
  • Istituto Superiore di Sanità. (2021, July 27). OECD Test Guidelines for Genetic Toxicology.
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  • OECD. (2017, August 22). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition.
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  • Nucro-Technics. (2025, March 30). OECD 474: In vivo Mammalian Micronucleus Test.
  • OECD. (2016, July 29). OECD Test Guideline 474: Mammalian Erythrocyte Micronucleus Test.
  • U.S. Environmental Protection Agency. (1998, August). Health Effects Test Guidelines OPPTS 870.5395 Mammalian Erythrocyte Micronucleus Test.
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  • Magar, S. OECD Guidlines By Genotoxicity. Slideshare.
  • Rodrigues, M. A. (2022, September 2). An Automated Method to Perform The In Vitro Micronucleus Assay. JoVE.
  • Lorge, E., et al. (2002, May 27). A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity.
  • Doak, S. H. (2012). The In Vitro Micronucleus Assay.
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  • Gollapudi, B. B., et al. (2021, January 5). A review of the genotoxicity of the industrial chemical cumene.
  • ResearchGate. (2017, September 27). Medicinal chemistry: How does the risk of genotoxicity compare between aminoheterocycles and anilines?
  • Catapan, S. S., et al. (2003). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine.
  • PubChem. 1,3-Benzenediamine,4-methyl-2,6-bis(methylthio)-.

Sources

Beyond the Certificate of Analysis: Development of an ISO 17034 Certified Reference Material for Bromhexine Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metrological Imperative

In the high-stakes arena of pharmaceutical quality control, the integrity of an analytical result is only as robust as the reference material used to calibrate it. For Bromhexine Hydrochloride , a widely used mucolytic, the monitoring of Impurity C (N-(2-Aminobenzyl)-N-methylcyclohexanamine) is a critical regulatory requirement under EP and BP monographs.

While "analytical standards" are readily available, they often lack the metrological rigor required for critical method validation or dispute resolution. This guide details the development of an ISO 17034 Certified Reference Material (CRM) for Bromhexine Impurity C.[1] We move beyond simple "purity by HPLC" to a multi-dimensional certification process that guarantees traceability, stability, and precise uncertainty budgets.

Target Analyte Profile[2]
  • Name: Bromhexine Impurity C (EP/BP)

  • Chemical Name: N-(2-Aminobenzyl)-N-methylcyclohexanamine[2][3][4][5][6]

  • CAS Number: 57365-08-9[2][3][4][5][6][7][8][9]

  • Molecular Formula: C₁₄H₂₂N₂[4][9]

  • Regulatory Context: Specified impurity in Bromhexine HCl API and finished dosage forms; potential degradation product and synthesis intermediate.

Comparative Analysis: CRM vs. Market Alternatives

The following table objectively compares the performance and data integrity of the developed ISO 17034 CRM against typical commercial "research grade" standards.

FeatureISO 17034 CRM (The Product) Commercial Analytical Standard Research Chemical
Purity Assignment Mass Balance + qNMR (Cross-validated)HPLC Area % onlyUnverified or "Technical Grade"
Traceability SI-Traceable (via NIST/NMI primary standards)Manufacturer's internal standardNone
Uncertainty (

)
Calculated (

, 95% CI) including homogeneity & stability
Not providedNot provided
Homogeneity Tested & Verified (ANOVA)AssumedUnknown
Stability Monitored (Long-term & Accelerated)Expiry date often arbitraryUnknown
Water/Solvent Content Measured (KF/TGA/GC-HS) & subtractedOften ignoredIgnored
Risk Profile Low (Defensible in court/audit)Medium (Risk of bias)High (Method failure likely)

Development Workflow: A Self-Validating System

The production of this CRM follows a "Self-Validating" lifecycle. Every step is designed to detect and quantify error sources, rather than simply ignoring them.

Phase 1: Synthesis and Structural Confirmation

The process begins with the synthesis of the crude impurity, followed by recrystallization to achieve >99% chromatographic purity. Structural identity is confirmed via a "Triangulation Strategy":

  • 1H/13C NMR: Confirms carbon skeleton and functional groups.

  • High-Resolution MS (Q-TOF): Confirms exact mass and isotopic pattern.

  • FT-IR: Fingerprint matching against pharmacopoeial reference spectra.

Phase 2: Homogeneity Assessment

Before certification, the batch is bottled into amber ampoules under argon.

  • Protocol: 10-15 units are selected using stratified random sampling.

  • Analysis: Each unit is analyzed in triplicate via HPLC-UV.

  • Statistical Validation: One-way ANOVA is performed. If

    
    , the material is deemed homogeneous. The "between-bottle" variance (
    
    
    
    ) is calculated and added to the uncertainty budget.
Phase 3: Stability Testing
  • Short-Term (Transport): Stored at 40°C/75% RH for 4 weeks to simulate shipping stress.

  • Long-Term (Storage): Stored at -20°C and monitored over 12-36 months.

  • Causality: Degradation slopes are used to calculate the stability uncertainty (

    
     and 
    
    
    
    ).
Phase 4: Purity Assignment (The "Dual-Anchor" Approach)

To ensure absolute accuracy, we do not rely on a single method. Two independent techniques are used:

  • Method A: Mass Balance (100% - Impurities)

    
    
    
    • Why: Accounts for all non-analyte mass (water, solvents, inorganic ash) which HPLC-UV misses.

  • Method B: Quantitative NMR (qNMR)

    • Why: A direct, absolute measurement relative to a NIST-traceable internal standard (e.g., Maleic Acid). It is independent of the analyte's UV response factor.

Final Certified Value: The weighted mean of Method A and Method B, provided they overlap within their respective uncertainties.

Visualization: The ISO 17034 Certification Workflow

CRM_Workflow cluster_Validation Validation & Characterization cluster_Purity Value Assignment (Dual-Anchor) Raw Raw Material Synthesis (Crude Impurity C) Purify Purification (Recrystallization >99%) Raw->Purify Bottling Bottling & Packaging (Amber Ampoules/Argon) Purify->Bottling Identity Structural ID (NMR, MS, IR) Bottling->Identity Homogeneity Homogeneity Study (ANOVA Analysis) Bottling->Homogeneity Stability Stability Study (Accel. & Long-term) Bottling->Stability MassBal Mass Balance (100% - Impurities) Identity->MassBal qNMR qNMR (Traceable to NIST SRM) Identity->qNMR Consensus Certified Value Calculation (Weighted Mean) Homogeneity->Consensus u(hom) Stability->Consensus u(stab) MassBal->Consensus qNMR->Consensus Release CRM Release (CoA + Uncertainty Budget) Consensus->Release

Figure 1: The ISO 17034 certification workflow, illustrating the parallel processing of homogeneity, stability, and dual-method characterization to derive the final certified value.

Experimental Protocols

Protocol A: HPLC Purity (Organic Impurity Profiling)

This method is used for both homogeneity testing and the chromatographic purity component of the Mass Balance equation.

  • Principle: Reversed-Phase Chromatography with UV detection.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Phosphate Buffer pH 3.0 (1.36 g

    
     in 1L water, adj. with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile.[10][11]

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20%

      
       80% B
      
    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 248 nm (matches EP monograph for Bromhexine).

  • Injection Volume: 10 µL.

  • System Suitability: Resolution (

    
    ) between Impurity C and Bromhexine > 2.0.
    
Protocol B: qNMR (Absolute Quantitation)
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent:

    
     or 
    
    
    
    (depending on solubility and peak overlap).
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30-60 seconds) to ensure full relaxation and quantitative integration.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][11][12][13][14][15]

Uncertainty Budget Calculation

The defining feature of a CRM is the uncertainty statement. The combined standard uncertainty (


) is calculated as:


  • 
    : Uncertainty from characterization (Mass Balance/qNMR).
    
  • 
    : Uncertainty from between-bottle homogeneity.
    
  • 
    : Uncertainty from short-term stability (transport).
    
  • 
    : Uncertainty from long-term stability (shelf-life).
    

Expanded Uncertainty (


): 


(Where

for a 95% confidence interval).

References

  • European Pharmacopoeia (Ph. Eur.) . "Bromhexine Hydrochloride Monograph 0706". European Directorate for the Quality of Medicines (EDQM). [Link]

  • International Organization for Standardization (ISO) . "ISO 17034:2016 - General requirements for the competence of reference material producers". ISO. [Link]

  • Duewer, D. L., et al. (2009).[15] "Demonstrating the comparability of certified reference materials". Analytical and Bioanalytical Chemistry, 395(1), 155-169.[15] [Link]

  • Leach, J. (2024).[16] "Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing". Inorganic Ventures. [Link]

Sources

Structural Elucidation and Comparative Analysis of Bromhexine Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation and Comparison of Bromhexine Degradation Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromhexine Hydrochloride (BRH) is a widely used mucolytic agent derived from the alkaloid vasicine. While chemically robust in solid form, BRH exhibits distinct instability pathways in solution, particularly under oxidative and photolytic stress. This guide provides a technical deep-dive into the structural characterization of its primary degradation products (Impurities A, B, C, D, and E), offering a comparative analysis of their formation mechanisms, physicochemical properties, and analytical signatures.

Key Insight: The formation of Impurity E represents a complex, radical-mediated pathway often overlooked in standard stability protocols, requiring specific LC-MS/MS strategies for accurate identification.

Forced Degradation Protocols: The "Stress" Framework

To isolate and characterize these impurities, researchers must employ targeted stress conditions. The following protocols are validated to generate sufficient degradation for structural elucidation without inducing total mineralization.

Acidic & Basic Hydrolysis
  • Protocol: Dissolve BRH (1 mg/mL) in 0.1 N HCl and 0.1 N NaOH separately. Reflux at 60°C for 4-8 hours.

  • Mechanism: BRH contains a benzylamine moiety. While relatively stable to simple hydrolysis, prolonged acidic reflux can induce cleavage of the N-methyl-cyclohexyl group or cyclization.

  • Target Degradants: Impurity A (Alcohol), Dealkylation products.

Oxidative Degradation
  • Protocol: Treat BRH solution with 3%

    
     at room temperature for 2-6 hours.
    
  • Mechanism: The tertiary amine and the benzylic carbon are susceptible to oxidation.

  • Target Degradants: Impurity B (Aldehyde), Bromhexine N-Oxide.

Photolytic Degradation
  • Protocol: Expose solid BRH or solution to UV light (254 nm) for 1.2 million lux hours.

  • Mechanism: Aryl bromides are highly prone to homolytic fission under UV irradiation, leading to radical debromination.

  • Target Degradants: Impurity D (Monodesbromo), Impurity C (Didesbromo).

Structural Elucidation & Comparative Analysis

Analytical Workflow

The structural assignment relies on a high-resolution LC-MS/MS approach coupled with NMR for isomeric confirmation.

  • MS Ionization: ESI Positive Mode (

    
    ).
    
  • Key Fragmentation: Cleavage of the C-N bond between the benzyl ring and the cyclohexyl amine is the dominant fragmentation pathway.

Deep Dive: The Degradation Profile
Impurity A & B: The Oxidative Cascade
  • Impurity A (2-Amino-3,5-dibromobenzyl alcohol): Formed via the oxidative cleavage of the N-cyclohexyl-N-methyl side chain. It retains the dibromo-aniline core but loses the amine functionality.

  • Impurity B (2-Amino-3,5-dibromobenzaldehyde): A secondary oxidation product where the alcohol of Impurity A is oxidized to an aldehyde. This compound is reactive and can form adducts.

Impurity C & D: The Photolytic Debromination Series
  • Impurity D (Monodesbromo Bromhexine): Loss of one bromine atom. Mass shift of -78/80 Da.

  • Impurity C (Didesbromo Bromhexine): Loss of both bromine atoms. This is the terminal photolytic product.

  • Diagnostic Note: The isotope pattern in MS is critical here. BRH (

    
    ) shows a 1:2:1 pattern. Impurity D (
    
    
    
    ) shows 1:1. Impurity C (
    
    
    ) shows a standard carbon envelope.
Impurity E: The Radical Cyclization Anomaly
  • Structure: (3RS)-6,8-Dibromo-3-cyclohexyl-3-methyl-1,2,3,4-tetrahydroquinazolin-3-ium.

  • Formation Mechanism: This is the most complex impurity. It forms via a radical mechanism where a reactive intermediate (likely a radical cation) reacts with a carbon source (often another decomposing drug molecule or solvent impurity) to close a pyrimidine ring, forming a quinazolinium cation.

  • Analytical Challenge: Unlike other impurities, Impurity E is a permanent cation (quaternary ammonium). It shows strong retention on cation-exchange phases but may tail significantly on standard C18 columns unless ion-pairing agents are used.

Comparative Data Summary

CompoundCommon NameEP ImpurityFormulaMass (

)
Key OriginRRT (Approx)*
Bromhexine Parent APIN/A

377.0N/A1.00
Impurity A Benzenemethanol derivativeA

281.9Acid/Oxidation~0.45
Impurity B Benzaldehyde derivativeB

279.9Oxidation~0.60
Impurity D MonodesbromoD

299.1Photolytic~0.85
Impurity C DidesbromoC

219.2Photolytic~0.30
Impurity E Quinazolinium derivativeE

389.0Radical/Thermal~1.50

*Relative Retention Time (RRT) varies by method but generally follows this elution order on C18.

Visualizations

Degradation Pathways

This diagram illustrates the divergence of Bromhexine into its primary degradation families.

BromhexineDegradation BRH Bromhexine (Parent) C14H20Br2N2 ImpA Impurity A (Alcohol) Hydrolysis/Oxidation BRH->ImpA Oxidative Dealkylation ImpD Impurity D (Monodesbromo) Photolysis BRH->ImpD UV (-Br) ImpE Impurity E (Quinazolinium) Radical/Cyclization BRH->ImpE Radical Cyclization (+C source) ImpB Impurity B (Aldehyde) Oxidation ImpA->ImpB Oxidation ImpC Impurity C (Didesbromo) Photolysis ImpD->ImpC UV (-Br)

Figure 1: Mechanistic pathway of Bromhexine degradation under oxidative, photolytic, and radical-stress conditions.

Structural Elucidation Decision Tree

A logic flow for identifying unknown peaks in a Bromhexine stability sample.

ElucidationWorkflow Start Unknown Peak Detected MS_Check Check MS Spectrum (ESI+) Start->MS_Check Isotope Check Br Isotope Pattern MS_Check->Isotope Br2 1:2:1 Pattern (2 Br) Isotope->Br2 Br1 1:1 Pattern (1 Br) Isotope->Br1 Br0 No Br Pattern Isotope->Br0 MassShift Check Mass Shift Br2->MassShift ImpD_ID Mass ~299 (-79 Da) Impurity D Br1->ImpD_ID ImpC_ID Mass ~219 (-158 Da) Impurity C Br0->ImpC_ID ImpA_ID Mass ~282 (-Sidechain) Likely Impurity A MassShift->ImpA_ID Loss of C7H13N ImpB_ID Mass ~280 (-Sidechain -2H) Likely Impurity B MassShift->ImpB_ID Loss of C7H13N + Ox ImpE_ID Mass ~389 (+12 Da) Likely Impurity E MassShift->ImpE_ID Gain of C

Figure 2: Step-by-step analytical decision tree for categorizing Bromhexine impurities based on MS spectral data.

References

  • European Directorate for the Quality of Medicines (EDQM). "Bromhexine Hydrochloride Monograph." European Pharmacopoeia. [Link]

  • Venhuis, B.J., et al. "On the formation of bromhexine impurity E and its chromatographic behaviour."[1] Pharmeuropa Bio & Scientific Notes, 2012.[1] [Link]

  • National Institutes of Health (NIH). "The stability of bromhexine and the structure of its degradation products." Pharmazie, 1988.[2] [Link]

Sources

Comparative Stability Guide: Bromhexine HCl & Its Impurity Profile

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and CMC Leads Version: 1.0 (Current to 2026 Standards)

Executive Summary

Bromhexine Hydrochloride (BRX) is a benzylamine derivative with potent mucolytic properties. While chemically robust in the solid state, its solution-phase stability is compromised by specific vulnerabilities to photolysis and oxidative stress .

This guide provides an objective comparison of the parent API against its primary impurities (A, B, C, D, and E). Unlike generic stability reports, this document isolates the causal factors of degradation—specifically the radical-mediated de-halogenation pathways and the cyclization mechanisms that generate the genotoxic-suspect Impurity E.

Key Finding: Bromhexine is exceptionally stable under acidic hydrolysis (pH 1-2) but exhibits rapid degradation under UV irradiation (>15% degradation in 24h), primarily forming de-brominated species (Impurities B and C).

Part 1: The Landscape of Bromhexine & Its Impurities[1][2]

To understand stability, one must first define the comparators. The European Pharmacopoeia (Ph.[1][2][3] Eur.) and USP designate specific impurities that serve as markers for degradation pathways.

Table 1: Comparative Profile of Bromhexine and Key Impurities[5]
CompoundCommon NameChemical NatureOrigin (Mechanism)Criticality
Bromhexine HCl APIDibromo-benzylamineSynthetic ParentN/A
Impurity A Amine-Aldehyde2-Amino-3,5-dibromobenzaldehydeOxidative Cleavage High (Degradant)
Impurity B Desbromo-BRXDe-brominated derivativePhotolytic (Radical loss of 2 Br)High (Light Sensitive)
Impurity C Monobromo-BRXMono-bromo derivativePhotolytic (Radical loss of 1 Br)High (Light Sensitive)
Impurity D N-OxideN-oxide derivativeOxidation (Peroxide stress)Medium
Impurity E Cyclic AminalTetrahydroquinazoline derivativeCyclization (Drug-Excipient/Thermal)Critical (Genotoxic potential)

Expert Insight: Impurity E is unique. Unlike A, B, or C which are breakdown products, Impurity E represents a structural rearrangement (cyclization) often catalyzed by specific excipients (e.g., tartaric acid) or metal ions (


) in liquid formulations.

Part 2: Analytical Strategy (The "How-To")

Standard C18 methods often fail to resolve Impurity E from the solvent front or the API due to its polarity. The following protocol is a validated, stability-indicating method designed to separate all five major impurities.

Protocol 1: Stability-Indicating HPLC Method

Objective: Simultaneous quantification of BRX and Impurities A-E.

  • Instrument: HPLC/UPLC with PDA Detector (Waters Alliance or Agilent 1290 equivalent).

  • Column: Wakosil II C18 (150 × 4.6 mm, 3 µm) or equivalent (e.g., Inertsil ODS-3).

  • Mobile Phase A: Phosphate Buffer (pH 3.0).[4][5] Dissolve 1.36g

    
     in 1L water; adjust pH with dilute orthophosphoric acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: 248 nm (General) and 225 nm (Sensitive for Impurity B/C).

  • Column Temp: 30°C.

Gradient Program:

  • 0-18 min: 80% A / 20% B (Isocratic hold for polar impurities).

  • 18-30 min: Linear ramp to 60% A / 40% B (Elution of API and hydrophobic degradants).

  • 30-40 min: Return to 80% A / 20% B (Equilibration).

Visualizing the Analytical Workflow

AnalyticalWorkflow Sample Sample Preparation (0.5 mg/mL in Mobile Phase) Stress Stress Conditions (Acid, Base, Ox, Light) Sample->Stress Forced Deg Sep HPLC Separation (C18, pH 3.0 Gradient) Sample->Sep Control Stress->Sep Detect PDA Detection (248 nm / 225 nm) Sep->Detect Data Data Analysis (RRT Calculation) Detect->Data

Figure 1: Validated analytical workflow for Bromhexine stability testing. Note the parallel processing of control and stressed samples.

Part 3: Forced Degradation Protocols[2][5]

To generate the impurities for the comparative study, strict stress conditions are required. Bromhexine is "stubborn" chemically but "fragile" photolytically.

  • Acid Hydrolysis (Robustness Check):

    • Mix 5 mL Stock Solution + 5 mL 1.0 N HCl.

    • Reflux at 80°C for 4 hours.

    • Expected Result: < 2% Degradation.[8][9][7][10][11] (Bromhexine is stable in gastric-like environments).

  • Base Hydrolysis (Vulnerability Check):

    • Mix 5 mL Stock Solution + 5 mL 1.0 N NaOH.

    • Reflux at 80°C for 4 hours.

    • Expected Result: 5-10% Degradation. Formation of hydrolytic byproducts.

  • Oxidative Stress (Impurity A & D Formation):

    • Mix 5 mL Stock Solution + 5 mL 3%

      
      .
      
    • Store at Room Temp for 24 hours.

    • Expected Result: Formation of N-Oxide (Impurity D) and cleavage to Benzaldehyde (Impurity A).

  • Photolytic Stress (Critical Pathway):

    • Expose solid powder and solution (in quartz cuvette) to 1.2 million lux hours (ICH Q1B standard).

    • Expected Result:Major Degradation (>15%). Distinct formation of Impurity C (Monobromo) and Impurity B (Desbromo).

Part 4: Comparative Stability Results

The following data summarizes the relative stability of the API versus the formation rate of specific impurities.

Table 2: Degradation Kinetics & RRT Profile[2]
Stress ConditionDominant Impurity FormedRRT (Approx)*Mechanism% Degradation (API)
Control None1.00 (API)N/A0.0%
Acid (1N HCl, 80°C) Minor UnknownsN/AHydrolysis< 1.5%
Base (1N NaOH, 80°C) Impurity A~0.15Amide Hydrolysis5.2%
Oxidation (3% H2O2) Impurity D, Impurity A~0.55 (D), ~0.15 (A)N-Oxidation8.4%
Photolysis (UV) Impurity C , Impurity B~0.42 (C), ~0.25 (B)De-halogenation 18.6%
Thermal (105°C, Solid) Impurity E~1.50 (varies)Cyclization2.1%

*RRT (Relative Retention Time) based on Wakosil II C18 method. Values may shift with gradient changes.

Part 5: Mechanistic Insight[2]

Understanding why these impurities form allows for better formulation design (e.g., using amber glass for light protection or avoiding tartaric acid to prevent Impurity E).

Degradation Pathway Diagram

DegradationPathways BRX Bromhexine HCl (Parent API) Photo Photolytic Stress (UV Light) BRX->Photo Oxid Oxidative Stress (Peroxide/Air) BRX->Oxid Therm Thermal/Excipient (Tartaric Acid/Fe3+) BRX->Therm ImpC Impurity C (Monobromo Derivative) Photo->ImpC Loss of Br radical ImpB Impurity B (Desbromo Derivative) ImpC->ImpB Loss of 2nd Br ImpD Impurity D (N-Oxide) Oxid->ImpD N-Oxidation ImpA Impurity A (Benzaldehyde) Oxid->ImpA C-N Cleavage ImpE Impurity E (Cyclic Aminal) Therm->ImpE Cyclization

Figure 2: Mechanistic map of Bromhexine degradation. Note that Impurity C is an intermediate to Impurity B under light exposure.

Discussion on Impurity E

Recent studies highlight that Impurity E is not just a thermal degradant but a product of drug-excipient interaction. Specifically, formulations containing tartaric acid (often used to improve solubility) can accelerate the cyclization of Bromhexine into Impurity E, a reaction catalyzed by trace iron (


) ions. This makes the purity of excipients (low iron content) critical for liquid formulations.

References

  • ICH Guidelines. (2003).[12] Stability Testing of New Drug Substances and Products Q1A(R2).[12][13][14] International Council for Harmonisation.[15] [Link]

  • M. Maithani et al. (2011). Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. Indian Journal of Pharmaceutical Sciences. [Link]

  • Venhuis, B. J., et al. (2013). On the formation of bromhexine impurity E and its chromatographic behaviour. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • European Pharmacopoeia (Ph. Eur.). Bromhexine Hydrochloride Monograph.[8][11][12][15] (Requires Subscription/Login). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Handling 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline requires a "Zero-Exposure" mindset. This molecule is a structural hybrid that presents a dual-threat mechanism:

  • The Aminomethyl Group: A primary benzylic amine, conferring high basicity and corrosivity (chemical burns).

  • The N-Alkyl Aniline Core: A lipophilic toxicophore capable of rapid transdermal absorption, leading to systemic toxicity and methemoglobinemia (interference with oxygen transport in blood).

Standard laboratory PPE is insufficient. This guide prescribes an elevated protection protocol based on Structure-Activity Relationship (SAR) hazard analysis.

Hazard Architecture & PPE Logic

We do not rely on generic safety data. We derive protection strategies from the molecular structure.

Molecular FeaturePhysiological HazardRequired Barrier Property
Aminomethyl (-CH₂NH₂) Corrosive (pH > 12). Causes irreversible eye damage and necrotizing skin burns.Chemical Resistance: Material must resist alkaline hydrolysis.
N-Cyclohexyl/Methyl Lipophilicity. Increases the rate of skin permeation.Breakthrough Time: Thin nitrile gloves are permeable within minutes.
Aniline Core Systemic Toxicity. Oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), causing cyanosis.Total Encapsulation: Prevention of inhalation and dermal contact is critical.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Hand Protection (The "Double-Shell" Protocol)

Standard 4-mil nitrile gloves provide inadequate breakthrough times for N-alkyl anilines.

  • Inner Layer: 4-mil Nitrile (Tactility & perspiration control).

  • Outer Layer: Silver Shield® (Laminate Film) or Viton® .

    • Why? Laminate film offers >480 min breakthrough time for amines and aromatics. Nitrile degrades rapidly when exposed to aromatic amines.

  • Technique: Taping the outer glove to the lab coat sleeve is mandatory for volumes >10 mL.

Respiratory Protection[4]
  • Primary Control: All operations must occur inside a certified chemical fume hood (Face velocity: 100 fpm).

  • Secondary Control (Spill/Maintenance): Full-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges.

    • Note: Do not use N95 masks; they offer no protection against amine vapors.

Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Vented) + Face Shield. Safety glasses are prohibited due to the risk of splash migration.

  • Body: Tyvek® Lab Coat (or chemical-resistant apron) over standard cotton lab coat.

    • Reasoning: Cotton absorbs aromatic amines, holding the toxin against the skin. Tyvek repels droplets.

Operational Workflows

Decision Logic for PPE Selection

Use this logic flow to determine the necessary protection level based on the scale of operation.

PPE_Decision_Logic Start Start: Define Scale Scale_Check Volume > 500mg? Start->Scale_Check Low_Scale Standard Protocol: - Fume Hood - Double Nitrile Gloves - Splash Goggles Scale_Check->Low_Scale No High_Scale High-Hazard Protocol: - Silver Shield Gloves - Tyvek Sleeves/Apron - Face Shield + Goggles Scale_Check->High_Scale Yes Process Proceed with Synthesis Low_Scale->Process High_Scale->Process

Figure 1: Risk-based PPE selection logic. Operations exceeding 500mg require laminate gloves due to increased exposure duration risks.

Handling & Weighing Protocol
  • Static Control: Amines can be sticky. Use an anti-static gun on the weighing boat to prevent powder scattering.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left hand (Outer Glove): Touches only the chemical container and spatula.

    • Right hand (Inner Glove only): Touches only the balance door, notebook, and pen.

  • Decontamination: Immediately wipe down the balance area with a weak acid solution (e.g., 5% Citric Acid) to neutralize invisible amine traces, followed by water.

Waste Disposal & Quenching

Never dispose of the free base directly into general solvent waste, as it may react exothermically with acidic waste streams.

  • Dilute: Dissolve waste in a non-reactive solvent (e.g., Ethanol).

  • Neutralize: Slowly add 1M HCl to convert the amine to its hydrochloride salt.

    • Benefit: The salt form is non-volatile and less skin-permeable.

  • Tag: Label clearly as "Halogenated Solvent Waste - Contains Toxic Amines."

Emergency Response: The "Speed-to-Neutralization"

In the event of exposure, seconds determine the extent of injury.

Emergency_Response Exposure EXPOSURE EVENT Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Decon_Skin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Do NOT Scrub (Absorption) Skin->Decon_Skin Decon_Eye 1. Irrigate 15 min 2. Hold Eyelids Open Eye->Decon_Eye Medical Seek Medical Attention Suspect Methemoglobinemia Decon_Skin->Medical Decon_Eye->Medical

Figure 2: Immediate response workflow. Note the specific warning against scrubbing skin, which accelerates aniline absorption.

Medical Alert: If transported to a hospital, inform the physician that the patient was exposed to an Aniline Derivative . The physician should monitor for signs of methemoglobinemia (cyanosis, chocolate-colored blood) and have Methylene Blue available as an antidote if indicated [1].

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for N-Methylaniline (Analogous Hazard). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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2-(Aminomethyl)-N-cyclohexyl-N-methylaniline
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Reactant of Route 2
2-(Aminomethyl)-N-cyclohexyl-N-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.